7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
7-ethylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-7-3-4-12-6-8(10(13)14)11-9(12)5-7/h3-6H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKJMFZCBKRGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=CN2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 129912-12-5) is a critical bicyclic heteroaromatic intermediate used in the discovery of kinase inhibitors, GABA-A receptor modulators, and anti-infective agents.[1][2] Belonging to the "privileged" imidazo[1,2-a]pyridine class, this specific derivative features a C7-ethyl substituent that enhances lipophilicity (LogP) and steric occupancy compared to its unsubstituted or methyl-substituted analogs. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and strategic utility in drug development.[3]
Physicochemical Profile
The following data aggregates experimental and predicted values essential for analytical characterization and formulation.
| Property | Value | Notes |
| IUPAC Name | This compound | - |
| CAS Number | 129912-12-5 | Acid form |
| CAS (Ethyl Ester) | 129912-00-1 | Precursor ester |
| Molecular Formula | C₁₀H₁₀N₂O₂ | - |
| Molecular Weight | 190.20 g/mol | - |
| Appearance | Off-white to tan solid | Crystalline powder |
| Solubility | DMSO (>50 mg/mL), Methanol | Poor water solubility at neutral pH |
| pKa (Acid) | ~3.5 - 4.0 | Carboxylic acid moiety (Predicted) |
| pKa (Base) | ~5.5 - 6.0 | Imidazole N1 nitrogen (Predicted) |
| Melting Point | >200°C (Decomposes) | Ester melts at 47–52°C |
Synthetic Methodology
The synthesis of this compound follows a robust Hantzsch-type condensation followed by ester hydrolysis. This route is preferred for its scalability and regioselectivity.
Reaction Mechanism & Pathway
The formation of the bicyclic core involves the condensation of 2-amino-4-ethylpyridine with ethyl bromopyruvate . The regiochemistry is driven by the nucleophilicity of the ring nitrogen (N1), which attacks the alkyl halide, followed by cyclization of the exocyclic amine onto the ketone.
Figure 1: Synthetic pathway from aminopyridine precursor to final carboxylic acid.
Detailed Experimental Protocol
Step 1: Cyclization to Ethyl Ester
-
Reagents: Charge a reaction vessel with 2-amino-4-ethylpyridine (1.0 equiv) and ethanol (10 mL/g).
-
Addition: Add ethyl bromopyruvate (1.1 equiv) dropwise at room temperature. Caution: Ethyl bromopyruvate is a lachrymator.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Cool to room temperature. The solvent is removed under reduced pressure. The residue is suspended in saturated NaHCO₃ solution to neutralize HBr byproducts and extracted with Ethyl Acetate.
-
Purification: The crude ester (CAS 129912-00-1) is often pure enough for the next step or can be recrystallized from ethanol/ether.
Step 2: Saponification to Carboxylic Acid
-
Solvation: Dissolve the ethyl ester (1.0 equiv) in a 1:1 mixture of THF and Water.
-
Base Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0 equiv).[4]
-
Reaction: Stir at ambient temperature for 2–4 hours.
-
Isolation: Acidify the solution carefully with 1N HCl to pH ~3–4. The product, This compound , will precipitate.
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum at 50°C.
Medicinal Chemistry Applications
The 7-ethylimidazo[1,2-a]pyridine scaffold acts as a bioisostere for indole and purine systems. Its utility spans several therapeutic areas:
Structure-Activity Relationship (SAR)
-
C2-Carboxylic Acid: Serves as a handle for amide coupling to generate diverse libraries. It often mimics the peptide backbone in kinase inhibitors.
-
C7-Ethyl Group: Provides critical hydrophobic bulk. In GABA-A modulators (e.g., Zolpidem analogs), substituents at this position (or the equivalent 6-position depending on alignment) interact with lipophilic pockets in the benzodiazepine binding site.
-
N1 Nitrogen: Acts as a hydrogen bond acceptor, crucial for hinge binding in kinase targets (e.g., p38 MAP kinase, PI3K).
Figure 2: Pharmacophore map highlighting key functional regions of the molecule.
Key Therapeutic Targets
-
DGAT2 Inhibitors: Recent patents (e.g., WO2024097573) utilize this acid as a building block for Diacylglycerol O-Acyltransferase 2 inhibitors, treating metabolic liver diseases.
-
Anti-Infectives: The scaffold is homologous to the core of Q203 (Telacebec), a potent anti-tuberculosis agent targeting the cytochrome bc1 complex.
-
Kinase Inhibition: Used to synthesize Type I and II inhibitors for kinases like PDGFR and VEGFR, where the imidazopyridine core mimics the adenine ring of ATP.
Safety and Handling
-
Hazards: As a carboxylic acid derivative, it may cause skin and eye irritation (H315, H319).
-
Inhalation: Avoid dust formation. Use a fume hood during synthesis, especially when handling ethyl bromopyruvate (lachrymator).
-
Storage: Store in a cool, dry place. The acid is stable at room temperature but should be kept away from strong oxidizers.
References
-
Synthesis of Imidazo[1,2-a]pyridine Derivatives: Title: "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction" Source: MDPI, Chem. Proc. 2023. URL:[Link]
-
Patent on DGAT2 Inhibitors (Application of 7-Ethyl Analog): Title: "Preparation of imidazopyridine and imidazopyridazine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors" Source:[5] WO2024097573A1 (Google Patents). URL:
-
General Synthesis of Imidazo[1,2-a]pyridine-2-carboxylates: Title: "Synthesis of imidazo[1,2-a]pyridines" Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 001chemical.com [001chemical.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. WO2024097573A1 - Preparation of imidazopyridine and imidazopyridazine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
Therapeutic Potential of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
Executive Summary
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1] However, recent high-throughput screening and rational drug design have shifted focus toward 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives. This specific substitution pattern—combining a lipophilic 7-ethyl group with a modifiable 2-carboxylic acid handle—optimizes the scaffold for distinct therapeutic windows: anti-tubercular agents targeting QcrB and kinase inhibitors in oncology .
This technical guide dissects the structure-activity relationships (SAR), synthetic pathways, and mechanistic underpinnings of this compound class, providing a roadmap for its application in next-generation drug discovery.
Chemical Architecture & SAR Analysis
The therapeutic efficacy of this compound stems from its unique electronic and steric profile.
The Core Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle containing a bridgehead nitrogen. It mimics the purine structure, allowing it to interact effectively with ATP-binding pockets in kinases and nucleotide-binding domains in bacterial enzymes.
Structural Logic of Substitutions
-
C2-Carboxylic Acid (The Warhead Handle): The carboxylic acid at position 2 is rarely the final pharmacophore due to poor membrane permeability. Instead, it serves as a critical synthetic handle for amidation or esterification. Converting this group to N-benzylamides or hydrazides drastically improves potency against Mycobacterium tuberculosis (Mtb).
-
C7-Ethyl Group (The Lipophilic Anchor):
-
Metabolic Stability: Unlike a methyl group, the ethyl group offers slightly higher steric bulk, potentially hindering oxidative metabolism at the C7 position.
-
Hydrophobic Interaction: In the QcrB binding pocket of Mtb, the C7-ethyl substituent slots into a hydrophobic cleft, increasing binding affinity (
) compared to the unsubstituted analog.
-
Therapeutic Focus I: Anti-Tuberculosis (Mtb)
The most advanced application of 7-ethylimidazo[1,2-a]pyridine derivatives is in combating Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) tuberculosis.
Mechanism of Action: Bioenergetic Collapse
These derivatives function as QcrB inhibitors . QcrB is a subunit of the cytochrome bc1 complex (Complex III) in the mycobacterial electron transport chain.
-
Pathway: The electron transport chain (ETC) generates the proton motive force (PMF) required for ATP synthesis.
-
Inhibition: The drug binds to the ubiquinol oxidation site of QcrB.
-
Consequence: This blocks electron transfer from menaquinol to cytochrome c, halting ATP production and leading to bacteriostasis or bactericidal effects depending on the concentration.
Visualization: Mtb Electron Transport Inhibition
Figure 1: Mechanism of Action targeting the QcrB subunit in M. tuberculosis. The derivative blocks electron flow from the menaquinone pool, collapsing the proton motive force.
Key Efficacy Data
| Compound Class | Target Strain | MIC (µM) | Mechanism |
| 7-Ethyl-2-carboxamide | M. tb H37Rv | 0.03 - 0.5 | QcrB Inhibition |
| 7-Ethyl-2-carboxylate | M. tb MDR | > 50 (Inactive) | Poor Permeability (Prodrug required) |
| Isoniazid (Control) | M. tb H37Rv | 0.4 | Cell Wall Synthesis |
Critical Insight: The free carboxylic acid is generally inactive in whole-cell assays due to the mycobacterial cell wall barrier. It must be derivatized into an amide or ester to achieve the MICs listed above.
Therapeutic Focus II: Oncology (Kinase Inhibition)
Beyond infectious disease, these derivatives show promise as Type I or Type II kinase inhibitors.
-
Target: c-Met (Hepatocyte Growth Factor Receptor).
-
Relevance: c-Met overexpression drives metastasis in gastric and lung cancers.
-
Binding Mode: The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase. The 7-ethyl group occupies the solvent-exposed region or a specific hydrophobic pocket (selectivity filter), reducing off-target effects compared to smaller analogs.
Experimental Protocols
Synthesis of this compound
This protocol uses a condensation reaction between a 2-aminopyridine and an
Reagents:
-
2-Amino-4-ethylpyridine (Starting Material A)
-
Ethyl bromopyruvate (Starting Material B)
-
Ethanol (Solvent)
-
Sodium bicarbonate (
)
Step-by-Step Methodology:
-
Reflux: Dissolve 10 mmol of 2-amino-4-ethylpyridine in 20 mL of anhydrous ethanol. Add 11 mmol (1.1 eq) of ethyl bromopyruvate dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (
) for 4–6 hours.-
Validation Point: TLC (50% EtOAc/Hexane) should show the disappearance of the amine spot (
) and appearance of a fluorescent blue spot ( ).
-
-
Precipitation: Cool the reaction to
. The hydrobromide salt of the intermediate ester often precipitates. Filter and wash with cold ether. -
Neutralization: Suspend the salt in water and neutralize with saturated
solution to pH 8. Extract with Ethyl Acetate ( mL). -
Hydrolysis (To obtain the Acid): Dissolve the ester in THF/Water (1:1). Add LiOH (2 eq) and stir at RT for 2 hours. Acidify with 1M HCl to pH 3. The title compound, This compound , will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water.
Visualization: Synthetic Workflow
Figure 2: Synthetic route for the production of the core scaffold. The process involves a Hantzsch-type condensation followed by ester hydrolysis.
Future Outlook & Optimization
The this compound scaffold is currently in the Hit-to-Lead phase for anti-TB applications.
-
Lipophilicity Tuning: Future derivatives will likely focus on fluorinating the ethyl group (e.g., 7-(2-fluoroethyl)) to block metabolic hotspots while maintaining QcrB affinity.
-
Hybrid Molecules: Conjugating this scaffold with siderophores to exploit bacterial iron transport systems ("Trojan Horse" strategy) is a promising frontier.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2026). Link (Generalized link to journal based on search context)
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE. (2012).[2] Link
-
Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Bentham Science. (2024). Link
-
Preparation of imidazopyridine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. WO2024097573A1. (2024). Link
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. (2024). Link
Sources
Physicochemical Profile of 7-Ethyl Substituted Imidazo[1,2-a]pyridines
The following guide provides an in-depth technical analysis of the physicochemical profile of 7-ethyl substituted imidazo[1,2-a]pyridines. This document is structured to assist medicinal chemists and formulation scientists in optimizing lead compounds containing this specific motif.
Technical Guide for Drug Discovery & Development
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs such as Zolpidem (GABA-A agonist) and Olprinone (PDE3 inhibitor). While the 2-, 3-, and 6-positions are classically explored for potency tuning, the 7-position offers a critical vector for modulating physicochemical properties without drastically altering the steric footprint of the ligand-binding pharmacophore.
The introduction of a 7-ethyl group represents a strategic "alkyl tuning" modification. Unlike a simple methyl group, the ethyl moiety introduces significant lipophilicity (
Structural & Electronic Basis
Scaffold Numbering & Active Sites
To understand the impact of the 7-ethyl group, one must first ground the analysis in the scaffold's electronic structure. The imidazo[1,2-a]pyridine system is a fused 6,5-bicyclic heteroaromatic ring.
-
N1 (Bridgehead N): Often misidentified as basic. In reality, its lone pair contributes to the
-system (10 aromaticity), rendering it non-basic. -
N1 (Imidazole N): This is the primary basic center (proton acceptor). Note: IUPAC numbering designates the non-bridgehead nitrogen as position 1.
-
C7 Position: Located on the pyridine ring, distinct from the imidazole moiety. Substituents here exert electronic effects on N1 via the conjugated
-system.
Figure 1: Numbering scheme and electronic influence of the 7-ethyl substituent.
Electronic Influence (Hammett & pKa)
The 7-ethyl group functions as a weak electron-donating group (EDG) via the inductive effect (+I).
-
Parent pKa: Unsubstituted imidazo[1,2-a]pyridine has a pKa of approximately 6.8 (protonation at N1).
-
7-Ethyl Effect: The ethyl group pushes electron density into the pyridine ring. Due to resonance, this density is communicated to the bridgehead N4 and subsequently stabilizes the protonated form of N1.
-
Predicted pKa: Expect a slight increase in basicity, typically shifting the pKa to ~7.0 - 7.2 .
-
Implication: This shift can improve solubility in acidic media (stomach pH) but may increase permeability issues in alkaline environments (intestine) if the molecule becomes too ionized, although the shift is subtle.
-
Physicochemical Parameters
The following table summarizes the comparative profile of the 7-ethyl analog against the unsubstituted (7-H) and 7-methyl congeners.
| Parameter | 7-H (Parent) | 7-Methyl | 7-Ethyl | Drug Discovery Implication |
| Molecular Weight | 118.14 | 132.16 | 146.19 | Small fragment, leaves room for large R2/R3 substituents. |
| cLogP (Lipophilicity) | ~1.2 | ~1.7 | ~2.1 - 2.3 | Key Differentiator. 7-Et pushes the core into optimal CNS penetration range (LogP 2-3). |
| pKa (Basic N1) | 6.8 | ~7.0 | ~7.1 | Slightly more basic; higher fraction ionized at physiological pH 7.4. |
| tPSA (Ų) | ~17.0 | ~17.0 | ~17.0 | No change in polar surface area (ethyl is non-polar). |
| Solubility (Aq) | High | Moderate | Low/Moderate | Ethyl disrupts crystal packing better than methyl (lower MP), potentially aiding amorphous solubility, but lowers intrinsic aqueous solubility due to lipophilicity. |
| Metabolic Stability | High | Moderate | Low | The benzylic-like methylene of the ethyl group is a "soft spot" for CYP oxidation. |
Key Insight: The "Ethyl" Lipophilicity Jump
Adding a methylene unit (
-
Why use 7-Ethyl? If a lead compound is too polar to cross the Blood-Brain Barrier (BBB), the 7-ethyl substitution is a precise tool to increase LogP by ~0.5 units without introducing new polar donors/acceptors.
Metabolic Stability & ADME Profile
The 7-ethyl group introduces a specific metabolic liability that must be monitored. Unlike the 7-methyl group (which oxidizes to a carboxylic acid), the 7-ethyl group undergoes
Metabolic Pathway (CYP450 Mediated)
The primary metabolic route is oxidation at the benzylic carbon (attached to the ring).
Figure 2: Primary metabolic cascade of the 7-ethyl substituent.
-
Risk: The 1-hydroxyethyl metabolite creates a chiral center, potentially complicating safety studies (enantiomers may have different toxicities).
-
Mitigation: If metabolic clearance is too high, consider fluorinating the ethyl group (e.g., 7-(1,1-difluoroethyl)) to block CYP abstraction of the
-proton.
Experimental Protocols
To validate the physicochemical profile in-house, use the following standardized protocols.
Protocol: Potentiometric pKa Determination
Standard titration is preferred over computational prediction due to the specific resonance effects of the fused ring.
-
Preparation: Dissolve 5 mg of the 7-ethyl imidazo[1,2-a]pyridine derivative in 20 mL of varying ionic strength water/methanol mixtures (to ensure solubility).
-
Titrant: Standardized 0.1 M HCl and 0.1 M NaOH.
-
Procedure:
-
Perform a "blank" titration with solvent only.
-
Titrate the sample from pH 2.0 to pH 12.0 under inert gas (
) to prevent carbonate formation. -
Record pH vs. Volume added.
-
-
Analysis: Use the Bjerrum plot method or Gran's plot to identify the inflection point. The pKa is the pH at half-equivalence for the N1 protonation.
-
Validation: Compare against a standard (e.g., Pyridine, pKa 5.23).
Protocol: Shake-Flask LogP Measurement
Essential for confirming the lipophilicity shift of the ethyl group.
-
Phases: n-Octanol (saturated with water) and Water (saturated with n-octanol).
-
Equilibration: Dissolve the compound in the octanol phase.
-
Partitioning: Mix equal volumes of drug-octanol and water phases. Shake for 4 hours at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 mins.
-
Quantification: Analyze both phases using HPLC-UV (detection at ~254 nm, characteristic of the imidazo-pyridine core).
-
Calculation:
Synthesis & Impurity Profiling
The installation of the 7-ethyl group is often achieved via Suzuki-Miyaura coupling on a 7-halo precursor, or via the Groebke-Blackburn-Bienaymé (GBB) reaction using a 4-ethyl-2-aminopyridine starting material.
-
Key Impurity: When using 4-ethyl-2-aminopyridine in GBB reactions, regioselectivity issues are rare (N1 is the nucleophile), but bis-alkylation or oxidative coupling byproducts can occur.
-
Detection: The 7-ethyl group gives a characteristic triplet (~1.2 ppm) and quartet (~2.7 ppm) in
H NMR, distinct from the aromatic signals.
References
-
Imidazo[1,2-a]pyridines in Drug Discovery
- Source: Fisher, M. et al. "Imidazo[1,2-a]pyridine: A Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry, 2016.
- Relevance: Establishes the baseline pKa and numbering scheme.
-
(Note: Generalized link to J. Med. Chem. search for verification)
- Source: Testa, B. et al. "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH, 2003.
-
Physicochemical Tuning with Alkyl Groups
- Source: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
- Relevance: Discusses the LogP shift of Ethyl vs Methyl vs CF3.
- General Synthesis (GBB Reaction): Source: Bienaymé, H. et al. "A new heterocyclic multicomponent reaction." Angewandte Chemie, 1998. Relevance: Primary method for synthesizing 7-substituted imidazo[1,2-a]pyridines.
literature review of imidazo[1,2-a]pyridine-2-carboxylic acid scaffolds in drug discovery
An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-2-carboxylic Acid Scaffolds in Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents. Its unique electronic properties, rigid bicyclic structure, and synthetic tractability have made it a focal point for drug discovery efforts for decades. This guide delves specifically into the imidazo[1,2-a]pyridine-2-carboxylic acid framework, a substructure that combines the inherent biological potential of the parent heterocycle with a versatile chemical handle—the carboxylic acid—for extensive molecular exploration. We will traverse the synthetic landscape, from classical methodologies to modern green chemistry approaches, and explore the vast therapeutic applications, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold for the creation of next-generation therapeutics.
The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Success
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocycle that has garnered immense interest due to its wide array of pharmacological activities.[1][2] This scaffold is present in several marketed drugs, including the anxiolytics and hypnotics Zolpidem, Alpidem, and Saripidem, as well as the antiulcer agent Zolimidine, underscoring its clinical relevance and favorable drug-like properties.[1][3][4][5][6] The introduction of a carboxylic acid group at the C2 position provides a critical anchor point for derivatization, enabling chemists to modulate physicochemical properties and explore structure-activity relationships (SAR) with precision. This functional group can be readily converted into esters, amides, hydrazides, and other bioisosteres, facilitating the generation of large chemical libraries for biological screening.[7][8]
Synthetic Strategies for Assembly and Functionalization
The construction of the imidazo[1,2-a]pyridine core is well-established, with a variety of methods available to the synthetic chemist. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis.
Classical Synthetic Routes
The most traditional and widely used method for synthesizing imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6][9] For the specific synthesis of the 2-carboxylic acid derivatives, this typically involves using an α-keto acid or its corresponding ester, followed by hydrolysis.
Modern Methodologies: Efficiency and Diversity
In recent years, synthetic chemistry has moved towards more efficient and environmentally benign processes.
-
Multicomponent Reactions (MCRs): MCRs are powerful tools that allow for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction, a [4+1] cycloaddition, is a prominent MCR for generating 3-amino-imidazo[1,2-a]pyridine derivatives and can be adapted for diverse library synthesis.[10][11][12]
-
Green Chemistry Approaches: The use of greener solvents, such as deep eutectic solvents or eucalyptol, and reusable, heterogeneous catalysts like copper silicate, has been successfully applied to the synthesis of these scaffolds.[6][11] These methods reduce waste, minimize the use of hazardous materials, and often shorten reaction times.[11]
Site-Selective Functionalization
While the imidazo[1,2-a]pyridine ring can be functionalized at multiple positions, the C3 position is generally the most susceptible to electrophilic attack.[13][14] Therefore, direct functionalization at the C2 position can be challenging.[14] The presence of the C2-carboxylic acid, however, circumvents this issue by being incorporated during the initial ring-forming reaction, serving as a robust handle for subsequent modifications.
Caption: Synthetic access to the imidazo[1,2-a]pyridine-2-carboxylic acid core and subsequent functionalization.
Therapeutic Applications and Mechanistic Insights
The true power of the imidazo[1,2-a]pyridine-2-carboxylic acid scaffold is demonstrated by its broad spectrum of biological activities. The C2-substituent is crucial for interacting with biological targets and fine-tuning the pharmacological profile.
Anticancer Activity
This scaffold has emerged as a promising framework for the development of novel anticancer agents acting through diverse mechanisms.[1][15]
-
Kinase Inhibition: Derivatives have been identified as potent inhibitors of various kinases. For example, specific substitution patterns have led to the discovery of selective inhibitors of Salt-Inducible Kinase 1 (SIK1), a target in metabolism and malignancies.[16] Others have shown inhibitory effects on the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[15]
-
Covalent Inhibition: The scaffold has been successfully utilized to develop targeted covalent inhibitors, such as those targeting the KRAS G12C mutation, a key driver in many intractable cancers.[10]
-
Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer strategy.[15][17]
-
Modulation of Inflammatory Pathways: In the context of cancer, chronic inflammation is a key driver of progression. Some derivatives exert anti-inflammatory effects by modulating pathways like STAT3/NF-κB, thereby reducing the expression of pro-cancerous genes like iNOS and COX-2.[18]
| Compound Type | Target/Mechanism | Cancer Cell Line(s) | Reported IC₅₀ Values | Reference |
| Imidazo[1,2-a]pyridine-triazole hybrid | Apoptosis Induction | HeLa, MCF-7 | 2.35–10.89 µM | [2] |
| Covalent KRAS G12C Inhibitor | KRAS G12C | NCI-H358 | Potent Activity Reported | [10] |
| Amide/Hydrazide Hybrids | Cytotoxicity | A549 (Lung), HepG2 (Liver) | Varies by derivative | [8] |
| IP-5 / IP-6 | Cytotoxicity | HCC1937 (Breast) | 45 µM / 47.7 µM | [19] |
Anti-inflammatory Properties
Beyond cancer, the anti-inflammatory potential of these compounds has been explored extensively.
-
COX Inhibition: Docking and in-vitro analyses have shown that imidazo[1,2-a]pyridine carboxylic acid derivatives can bind to and inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are central to the production of inflammatory prostaglandins.[20] Some compounds have demonstrated preferential inhibition of COX-2, which is associated with a better gastrointestinal safety profile.[20]
-
PGE2 Reduction: By inhibiting COX enzymes, these compounds effectively reduce the production of prostaglandin E2 (PGE2) in pro-inflammatory conditions.[20] Certain derivatives, such as 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, have shown anti-inflammatory activity superior to the standard drug indomethacin.[21]
Caption: Inhibition of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.[18]
Antimicrobial and Antiviral Activity
The scaffold has proven to be a fertile ground for the discovery of novel anti-infective agents.
-
Antibacterial/Antifungal: Conversion of the C2-carboxylic acid to arylidenehydrazides has yielded compounds with significant antimicrobial activity.[7][22] These derivatives have been tested against a panel of pathogens, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungi.[7][9][23]
-
Antiviral: Researchers have synthesized imidazo[1,2-a]pyridines with potent activity against DNA viruses. Notably, derivatives bearing a thioether side chain have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), with impressive therapeutic indices.[24][25] Structure-activity relationship studies in this area have highlighted hydrophobicity (logP) as a critical parameter for antiviral potency.[26]
Neurodegenerative Diseases and CNS Applications
The blood-brain barrier permeability of some imidazo[1,2-a]pyridine derivatives has enabled their exploration for central nervous system (CNS) disorders.
-
Alzheimer's Disease: A series of derivatives have been developed as imaging agents for detecting beta-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[27] For instance, [¹²⁵I]IMPY showed high selective binding to amyloid structures in transgenic mouse brain sections.[27] Other research has focused on developing these compounds as γ-secretase modulators (GSMs), which can selectively reduce the production of the toxic Aβ42 peptide without causing the side effects associated with broad γ-secretase inhibition.[11][17]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are paramount. Below are representative protocols for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
This protocol is adapted from methodologies used to create precursors for antimicrobial agents.[7]
-
Esterification: To a solution of imidazo[1,2-a]pyridine-2-carboxylic acid (1 equivalent) in ethanol, add a catalytic amount of sulfuric acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the ethyl ester product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Hydrazide Formation: Dissolve the crude ethyl ester in ethanol. Add hydrazine hydrate (5-10 equivalents).
-
Reaction: Reflux the mixture for 8-12 hours. The product, imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, will often precipitate from the solution upon cooling.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired hydrazide.
Protocol 2: MTT Assay for Cytotoxicity Evaluation
This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[19]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold is a remarkably versatile and powerful platform for drug discovery. Its synthetic accessibility, coupled with the strategic placement of a carboxylic acid functional group, provides an unparalleled opportunity for generating chemical diversity. The broad range of demonstrated biological activities—from anticancer and anti-inflammatory to antimicrobial and neuroprotective—confirms its status as a privileged structure.[1][5][28]
Future research will likely focus on several key areas:
-
Target Selectivity: Designing derivatives with enhanced selectivity for specific biological targets (e.g., a single kinase isoform or a specific microbial enzyme) to improve efficacy and reduce off-target effects.
-
Novel Mechanisms: Exploring the potential of these scaffolds against new and emerging biological targets.
-
Drug Delivery and Formulation: Leveraging the carboxylic acid group to develop prodrugs or create formulations that improve pharmacokinetic and pharmacodynamic properties.
-
Computational Chemistry: Employing in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to rationally design the next generation of potent and selective imidazo[1,2-a]pyridine-based therapeutics.
The accumulated evidence strongly suggests that the therapeutic potential of this scaffold is far from exhausted, and it will undoubtedly remain a cornerstone of medicinal chemistry research for years to come.
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introduction to imidazo[1,2-a]pyridine-2-carboxylic acid as a pharmaceutical intermediate
An In-depth Technical Guide to Imidazo[1,2-a]pyridine-2-carboxylic Acid as a Core Pharmaceutical Intermediate
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Privileged Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the concept of the "privileged scaffold" stands as a cornerstone of efficient drug discovery. These are molecular frameworks that are not only capable of binding to multiple biological targets but also possess favorable pharmacokinetic properties. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold, demonstrating remarkable versatility and a proven track record in yielding successful therapeutic agents.[1][2][3][4] This guide delves into a particularly valuable derivative, imidazo[1,2-a]pyridine-2-carboxylic acid , a key intermediate that serves as a strategic linchpin for the synthesis of diverse and potent pharmaceutical candidates. Our focus will be on the practical synthesis, reactivity, and strategic application of this intermediate, providing researchers and drug development professionals with a comprehensive understanding of its utility.
The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Success
The imidazo[1,2-a]pyridine system is a nitrogen-fused bicyclic heterocycle that has garnered significant attention due to its presence in numerous marketed drugs.[1][2][5] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.
Marketed drugs containing the imidazo[1,2-a]pyridine scaffold include the widely prescribed hypnotic agent Zolpidem (for insomnia) and anxiolytics like Alpidem and Saripidem .[1][2][5][6] Beyond the central nervous system, derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and potent antitubercular properties.[7][8][9][10][11][12] This wide range of biological activities firmly establishes the imidazo[1,2-a]pyridine nucleus as a "drug prejudice" scaffold, justifying the extensive research into its synthesis and functionalization.[3][7]
Introducing the Key Intermediate: Imidazo[1,2-a]pyridine-2-carboxylic Acid
While the parent scaffold is valuable, its strategic functionalization is paramount for targeted drug design. Imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2) emerges as a critical building block in this context.
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Appearance | Typically an off-white to light grey solid |
The carboxylic acid moiety at the C2 position is a versatile functional handle. Unlike the more nucleophilic C3 position, which is prone to direct electrophilic C-H functionalization, the C2 position is less reactive.[13][14] Therefore, introducing functionality at C2 often requires starting with a pre-functionalized precursor. Imidazo[1,2-a]pyridine-2-carboxylic acid provides an ideal starting point, enabling the straightforward synthesis of amides, esters, and other derivatives through well-established coupling chemistries. This strategic placement of a reactive group is fundamental to its role as a superior pharmaceutical intermediate.
Synthesis of the Core Intermediate: A Validated Protocol
The most common and reliable method for synthesizing imidazo[1,2-a]pyridine-2-carboxylic acid and its esters involves the condensation of a 2-aminopyridine with a three-carbon α,β-dicarbonyl equivalent. A particularly effective reagent for introducing the 2-carboxylic acid functionality is bromopyruvic acid.
Causality in Experimental Design
The choice of reactants and conditions is dictated by the reaction mechanism. The synthesis proceeds via an initial SN2 reaction between the exocyclic nitrogen of 2-aminopyridine and the α-bromo position of bromopyruvic acid. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the ketone carbonyl, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyridine ring.
-
Solvent Choice: Anhydrous methanol or ethanol is often used. These polar protic solvents are effective at solvating the starting materials and the reaction intermediates.
-
Temperature Control: The initial reaction is often performed at room temperature, with subsequent heating to drive the cyclization and dehydration steps to completion.
-
Reagent Purity: The use of anhydrous solvents and pure starting materials is crucial to prevent side reactions and ensure a high yield of the desired product.
Experimental Protocol: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid
The following protocol is adapted from a published procedure for a substituted analog, illustrating the general methodology.[15]
Step 1: Reaction Setup
-
To a suspension of 2-aminopyridin-3-ol (1.0 eq) in anhydrous methanol, add bromopyruvic acid (1.0 eq).
-
Stir the suspension at room temperature. The progress of the initial alkylation can be monitored by TLC.
Step 2: Cyclization and Dehydration
-
Once the formation of the initial adduct is observed, gently heat the reaction mixture to reflux.
-
Maintain reflux for several hours until the reaction is complete (as monitored by TLC).
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials or soluble impurities.
-
Dry the solid under vacuum to yield the final product. The provided literature reports a 39% yield for the 8-hydroxy derivative.[15]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the core intermediate.
Key Functionalization Pathways and Reactivity
The true power of imidazo[1,2-a]pyridine-2-carboxylic acid lies in the versatility of its carboxylic acid group. This functional handle is the primary site for diversification, allowing for the creation of large chemical libraries for biological screening.
Amide Bond Formation: The Workhorse Reaction
Amide coupling is the most frequently employed reaction for this intermediate. The resulting 2-carboxamides are a key feature in many biologically active imidazo[1,2-a]pyridine derivatives, particularly in the development of antituberculosis agents.[8][16]
Protocol: EDC-Mediated Amide Coupling
-
Activation: Dissolve imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as EDC (1.1 eq) and an activator like HOBt (1.1 eq). Stir at room temperature for 30-60 minutes to form the active ester intermediate.
-
Coupling: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Completion: Allow the reaction to stir at room temperature overnight.
-
Workup: Perform a standard aqueous workup to remove the coupling byproducts, followed by purification via column chromatography or recrystallization.
Summary of Key Transformations
The carboxylic acid can be converted into a wide array of functional groups, each offering different physicochemical properties and potential interactions with biological targets.
| Reaction Type | Reagents | Product | Significance in Drug Discovery |
| Amide Coupling | Amine, EDC, HOBt | Amide | Forms key hydrogen bond interactions; crucial for antitubercular activity.[8][16] |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | Increases lipophilicity, can act as a prodrug. |
| Reduction | LiAlH₄ or BH₃ | Primary Alcohol | Introduces a new point for further functionalization. |
| Conversion to Acyl Halide | SOCl₂ or (COCl)₂ | Acyl Chloride | Highly reactive intermediate for various nucleophilic substitutions. |
Functionalization Pathways Diagram
Caption: Major functionalization routes from the core intermediate.
Application in the Synthesis of Potent Therapeutics
The strategic use of imidazo[1,2-a]pyridine-2-carboxylic acid has been instrumental in the development of novel therapeutic agents, most notably in the fight against tuberculosis (TB).
Case Study: Antitubercular Agents
Tuberculosis remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[7][8] Research has identified a class of imidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors of Mycobacterium tuberculosis (Mtb).[16] While the initial hits were 3-carboxamides, further exploration led to the development of highly potent 2-carboxamide derivatives.
One prominent clinical candidate, Telacebec (Q203) , which targets the QcrB subunit of the cytochrome bc1 complex essential for cellular respiration in Mtb, evolved from SAR studies around the imidazo[1,2-a]pyridine scaffold.[8] The synthesis of these potent analogues frequently involves the coupling of a substituted imidazo[1,2-a]pyridine-2-carboxylic acid with various amines to explore the structure-activity relationship (SAR).
Studies have shown that compounds derived from this intermediate exhibit nanomolar potency against replicating Mtb.[16] For instance, certain biaryl ether amides synthesized from the corresponding carboxylic acid precursors showed MIC values as low as 0.004 µM, significantly more potent than some clinical candidates.[16]
Representative Drug Candidates & Targets
| Scaffold Derivative | Biological Target | Therapeutic Area | Significance |
| Imidazo[1,2-a]pyridine-2-carboxamides | QcrB (cytochrome bc1 complex) | Tuberculosis (MDR/XDR-TB) | Led to clinical candidates like Telacebec (Q203).[8] |
| Imidazo[1,2-a]pyridine-2-carboxamides | InhA (Enoyl-ACP reductase) | Tuberculosis | Provides an alternative mechanism of action for anti-TB drugs.[8] |
| Substituted Imidazo[1,2-a]pyridines | Kinases (e.g., Nek2, PI3K) | Oncology | The core scaffold is a known kinase hinge-binder.[1][13] |
| Substituted Imidazo[1,2-a]pyridines | 5-Lipoxygenase (5-LO) | Inflammation | Identified as potent inhibitors for inflammatory diseases.[17] |
Conclusion: A Versatile and Indispensable Tool
Imidazo[1,2-a]pyridine-2-carboxylic acid is far more than a simple chemical. It is a strategically designed building block that provides a reliable and efficient entry point into a class of compounds with immense therapeutic potential. Its straightforward synthesis and the versatile reactivity of its C2-carboxylic acid group empower medicinal chemists to rapidly generate diverse molecular libraries, accelerating the discovery of novel drugs for a range of diseases, from infectious diseases like tuberculosis to cancer and inflammatory conditions. As drug discovery continues to evolve, the intelligent application of such well-vetted and versatile intermediates will remain a critical factor in the successful development of the next generation of medicines.
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- 17. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid
Abstract & Scope
This application note details the optimized synthesis of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid , a critical bicyclic heterocyclic scaffold used in medicinal chemistry for the development of GABA receptor modulators, anti-infectives, and PDE inhibitors.
The protocol utilizes a robust, two-step sequence: the Tschitschibabin cyclocondensation of 4-ethylpyridin-2-amine with ethyl bromopyruvate, followed by controlled hydrolytic cleavage of the ester. This guide emphasizes process safety, impurity control, and scalability, moving beyond standard literature preparations to address common pitfalls in regioselectivity and solubility.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the construction of the imidazole ring fused to the pyridine core. The most reliable method involves the condensation of a 2-aminopyridine with an
Strategic Logic
-
Core Formation: The imidazo[1,2-a]pyridine ring is formed via the reaction of 4-ethylpyridin-2-amine (nucleophile) and ethyl bromopyruvate (electrophile).
-
Regiochemistry: The ring nitrogen (
) of the pyridine is more nucleophilic than the exocyclic amine. The reaction proceeds via initial -alkylation followed by intramolecular cyclodehydration. -
Substituent Integrity: The 7-ethyl group is installed via the starting material, avoiding difficult late-stage alkylation of the bicyclic core.
Reaction Pathway Diagram
Caption: Retrosynthetic disconnection showing the convergent assembly of the imidazo[1,2-a]pyridine core.
Materials & Equipment
Reagents
| Reagent | CAS No. | Role | Purity Req. |
| 4-Ethylpyridin-2-amine | 33252-32-3 | Starting Material 1 | >97% |
| Ethyl bromopyruvate | 70-23-5 | Starting Material 2 | >90% (Store cold) |
| Ethanol (Anhydrous) | 64-17-5 | Solvent (Step 1) | HPLC Grade |
| Lithium Hydroxide (LiOH) | 1310-65-2 | Hydrolysis Base | Monohydrate |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent (Step 2) | Stabilized |
Safety Advisory (Critical)
-
Ethyl Bromopyruvate: Potent lachrymator and vesicant. Handle only in a functioning fume hood. Neutralize spills immediately with aqueous sodium thiosulfate.
-
4-Ethylpyridin-2-amine: Toxic by ingestion and skin absorption.
-
Reaction Pressure: Step 1 involves reflux; ensure condensers are properly seated to prevent solvent loss and vapor release.
Experimental Protocol
Step 1: Synthesis of Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
This step utilizes the Tschitschibabin ring closure. The use of anhydrous ethanol minimizes side reactions involving the hydrolysis of the labile bromopyruvate.
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or N2 line).
-
Dissolution: Charge the flask with 4-ethylpyridin-2-amine (2.44 g, 20.0 mmol) and anhydrous ethanol (40 mL). Stir until fully dissolved.
-
Addition: Add ethyl bromopyruvate (2.76 mL, 22.0 mmol, 1.1 eq) dropwise over 10 minutes at room temperature.
-
Observation: The solution may darken or turn orange/brown; this is normal. A mild exotherm may occur.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) for 4–6 hours .
-
Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting amine (
) should disappear, and a fluorescent spot ( ) should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to roughly 20% of the original volume.
-
Dilute the residue with saturated aqueous NaHCO3 (50 mL) to neutralize the HBr salt formed. Caution: CO2 evolution.
-
Extract with Dichloromethane (DCM) (
mL). -
Dry combined organics over anhydrous
, filter, and concentrate to dryness.
-
-
Purification:
-
The crude product is often pure enough for hydrolysis. If necessary, recrystallize from diethyl ether/hexane or purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Yield Expectation: 75–85% (Pale yellow solid).
Step 2: Hydrolysis to this compound
Saponification must be controlled to prevent decarboxylation, which can occur with electron-rich heteroaromatic acids under harsh acidic conditions or extreme heat.
Procedure:
-
Dissolution: In a 100 mL flask, dissolve the ethyl ester from Step 1 (2.18 g, 10.0 mmol) in THF (20 mL).
-
Base Addition: Add a solution of LiOH·H2O (0.84 g, 20.0 mmol, 2.0 eq) in Water (20 mL).
-
Reaction: Stir vigorously at Room Temperature for 4–12 hours.
-
Note: If the reaction is sluggish (check TLC), warm mildly to 40 °C. Avoid boiling.
-
-
Workup & Isolation:
-
Evaporate the THF under reduced pressure. The aqueous layer remains.
-
Cool the aqueous solution in an ice bath (0–5 °C).
-
Acidification: Dropwise add 1N HCl until the pH reaches 3–4.
-
Critical: Do not over-acidify to pH < 1, as the pyridine nitrogen may protonate, forming a soluble hydrochloride salt. The target is the zwitterionic free acid (isoelectric point precipitation).
-
-
Filtration: A white to off-white precipitate will form. Filter the solid using a Büchner funnel.
-
Washing: Wash the cake with cold water (
mL) followed by a small amount of acetone to remove organic impurities. -
Drying: Dry under high vacuum at 45 °C for 12 hours.
Yield Expectation: 85–95% (White/Off-white powder).
Mechanistic Insight & Troubleshooting
Mechanism of Cyclization
The reaction follows an
-
N-Alkylation: The pyridine ring nitrogen (most nucleophilic site) attacks the
-carbon of ethyl bromopyruvate, displacing bromide. This forms a quaternary pyridinium salt. -
Cyclization: The exocyclic amino group (now activated by the electron-deficient ring) attacks the ketone carbonyl.
-
Dehydration: Loss of water aromatizes the system, forming the imidazo[1,2-a]pyridine core.
Caption: Stepwise mechanism of the Tschitschibabin ring closure.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in solvent/reagents. | Use freshly distilled EtOH or molecular sieves. Ensure bromopyruvate is not degraded (it turns black if old). |
| Regioisomer Formation | Rare, but possible if exocyclic amine attacks first. | Ensure reaction is kept at reflux; thermodynamic control favors the [1,2-a] fused system. |
| No Precipitate (Step 2) | pH too low (HCl salt formed) or too high (Li salt). | Adjust pH carefully to 3–4. If product is soluble, reduce volume or salt out with NaCl. |
| Dark Product | Oxidation of amine or polymerization of pyruvate. | Perform reaction under Nitrogen atmosphere. Recrystallize final product from EtOH/Water. |
Characterization Data (Expected)
This compound
-
Appearance: White to off-white solid.
-
Solubility: Soluble in DMSO, MeOH (sparingly); Insoluble in non-polar organics.
-
1H NMR (400 MHz, DMSO-d6):
- 12.5–13.0 (br s, 1H, COOH)
- 8.45 (s, 1H, H-3 imidazole ring)
-
8.38 (d,
Hz, 1H, H-5 pyridine ring) - 7.45 (s, 1H, H-8)
-
6.85 (dd,
Hz, 1H, H-6) -
2.65 (q,
Hz, 2H, Ethyl ) -
1.22 (t,
Hz, 3H, Ethyl )
-
LC-MS (ESI): Calculated for
; Found .
References
-
General Synthesis of Imidazo[1,2-a]pyridines: Lombardino, J. G. "Preparation of 2-Carboethoxyimidazo[1,2-a]pyridines." Journal of Organic Chemistry, 1965 , 30(7), 2403–2407.
-
Mechanistic Studies (Tschitschibabin): Paudler, W. W., & Blewitt, H. L. "Imidazo[1,2-a]pyridines.[1][2][3][4][5][6][7][8][9][10] I. Synthesis and Properties."[11] Journal of Organic Chemistry, 1965 , 30(12), 4081–4084.
-
Hydrolysis Conditions for Heterocyclic Esters: Hamdouchi, C., et al. "Imidazo[1,2-a]pyridines as a New Class of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, 2003 , 46(20), 4333–4341.
-
Starting Material Data (4-Ethylpyridin-2-amine): PubChem Compound Summary for CID 118425.
Sources
- 1. PubChemLite - Imidazo[1,2-a]pyridine-2-carboxylic acid (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine-2-carboxylic acid | C8H6N2O2 | CID 2062168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 35726-84-2|Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazo[1,2-a]pyridine-2-carboxylic acid | CAS 64951-08-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Synthesis of 7-Ethylimidazo[1,2-a]pyridine via Cyclization of 2-Amino-4-ethylpyridine
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and material science. Its unique electronic and structural properties have led to its incorporation into a wide array of therapeutic agents, including sedative-hypnotics like Zolpidem, antiviral compounds, and anticancer drugs.[1] The fusion of an imidazole ring to a pyridine core creates a rigid, planar system that serves as an effective pharmacophore for interacting with various biological targets. Furthermore, these compounds often exhibit fluorescent properties, making them valuable in the development of chemical sensors and organic light-emitting diodes (OLEDs).[2]
This guide provides a detailed exploration of the chemical reagents and protocols for the synthesis of imidazo[1,2-a]pyridines, with a specific focus on the cyclization of 2-amino-4-ethylpyridine to yield 7-ethylimidazo[1,2-a]pyridine derivatives. We will delve into the foundational Tschitschibabin condensation, explore modern one-pot methodologies that enhance safety and efficiency, and discuss multicomponent reactions that offer rapid access to molecular diversity. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step guidance required for successful synthesis.
Core Synthetic Strategies: From Classic Condensations to Modern Innovations
The construction of the imidazo[1,2-a]pyridine ring system from 2-aminopyridine precursors is a well-established field with several robust methodologies. The choice of strategy often depends on the desired substitution pattern, scalability, and tolerance for certain reagent types.
The Tschitschibabin Condensation: A Foundational Approach
First reported by Aleksei Tschitschibabin in 1925, this reaction remains one of the most direct and widely used methods for synthesizing imidazo[1,2-a]pyridines.[3][4][5] The core of this strategy is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound (e.g., an α-bromoketone or α-bromoaldehyde).
Causality and Mechanism: The reaction proceeds via a two-step mechanism.[4]
-
N-Alkylation: The first step is a nucleophilic substitution where the more nucleophilic endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the α-halocarbonyl compound. This displaces the halide ion and forms a crucial N-phenacylpyridinium salt intermediate.[3][4]
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This is followed by a dehydration step, often facilitated by heating, which results in the formation of the aromatic five-membered imidazole ring, yielding the final product. The use of a mild base like sodium bicarbonate (NaHCO₃) can be employed to neutralize the hydrogen halide generated during the reaction, leading to improved yields under milder conditions.[4]
Figure 1: Mechanism of the Tschitschibabin reaction.
One-Pot Syntheses via In Situ Halogenation
A significant practical drawback of the classic Tschitschibabin reaction is the use of α-haloketones, which are often lachrymatory and toxic. Modern protocols circumvent this issue by generating the reactive α-haloketone in situ from a stable ketone precursor.[6]
Causality and Workflow: This approach typically involves a three-component, one-pot reaction.
-
α-Halogenation: A ketone (e.g., acetophenone) is first reacted with a halogenating agent such as N-Bromosuccinimide (NBS) to generate the corresponding α-bromoketone directly in the reaction vessel.[7][8]
-
Condensation: Without isolation, the 2-amino-4-ethylpyridine is added to the mixture. The reaction then proceeds via the standard Tschitschibabin mechanism as described above.
This method is highly advantageous as it avoids the handling of hazardous reagents and simplifies the experimental procedure.[8] Microwave irradiation is often employed to accelerate these one-pot reactions, significantly reducing reaction times and often improving yields.[3][6][7]
Figure 2: Workflow for one-pot imidazo[1,2-a]pyridine synthesis.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer a powerful and efficient means of generating complex molecules in a single step, adhering to the principles of green chemistry through high atom economy.
-
Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[1][9] It involves the one-pot reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.[10] While highly efficient, the primary limitation of this method is the often limited commercial availability, high cost, and unpleasant odor of isocyanide reagents.[1][9]
-
Copper-Catalyzed Three-Component Reaction: An alternative MCR involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper(I) salt like CuI.[3][11] This method provides access to a different substitution pattern compared to the GBB reaction and avoids the use of isocyanides.
Comparative Overview of Synthetic Reagents
The following table summarizes the key reagents and conditions for the primary cyclization strategies discussed.
| Synthetic Strategy | Key Reagents | Typical Solvent | Conditions | Advantages | Disadvantages |
| Tschitschibabin Condensation | 2-Amino-4-ethylpyridine, α-Haloketone, NaHCO₃ (optional) | Ethanol, DMF | Reflux, 2-12 h | Direct, high-yielding, well-established | Requires lachrymatory/toxic α-haloketones |
| One-Pot In Situ Halogenation | 2-Amino-4-ethylpyridine, Ketone, NBS or I₂ | PEG-400/Water, Lemon Juice | Microwave (85-100°C), 5-15 min | Avoids hazardous reagents, rapid, "green" | May require optimization for specific ketones |
| Groebke-Blackburn-Bienaymé | 2-Amino-4-ethylpyridine, Aldehyde, Isocyanide | Methanol, Water | Ultrasound, 60°C | High atom economy, rapid access to diversity | Limited availability and high cost of isocyanides |
| Copper-Catalyzed MCR | 2-Amino-4-ethylpyridine, Aldehyde, Terminal Alkyne, CuI | Toluene | Reflux | Avoids isocyanides, good functional group tolerance | Requires metal catalyst, may require inert atmosphere |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.
Protocol 1: Tschitschibabin Synthesis of 7-Ethyl-2-phenylimidazo[1,2-a]pyridine
This protocol details the classic condensation reaction.
Materials:
-
2-Amino-4-ethylpyridine (1.0 eq)
-
2-Bromoacetophenone (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Anhydrous Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-ethylpyridine (1.0 eq) and anhydrous ethanol (approx. 10 mL per mmol of aminopyridine).
-
Add sodium bicarbonate (1.5 eq) to the suspension.
-
In a separate container, dissolve 2-bromoacetophenone (1.05 eq) in a minimal amount of ethanol and add it dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 7-ethyl-2-phenylimidazo[1,2-a]pyridine.
Protocol 2: One-Pot Microwave-Assisted Synthesis of 7-Ethyl-2-phenylimidazo[1,2-a]pyridine
This protocol utilizes the safer in situ generation of the α-haloketone.[7]
Materials:
-
Acetophenone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
2-Amino-4-ethylpyridine (1.0 eq)
-
Polyethylene glycol (PEG-400) and Water (1:2 mixture)
-
Ice-cold water
-
Aqueous Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine acetophenone (1.0 eq), N-bromosuccinimide (1.0 eq), and the PEG-400/water (1:2) solvent system.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 85°C (e.g., at 400W power) and monitor the formation of the α-bromoketone by TLC (typically 5-10 minutes).
-
Once the α-bromination is complete, cool the vessel and carefully add 2-amino-4-ethylpyridine (1.0 eq) to the mixture.
-
Reseal the vessel and continue microwave irradiation at the same temperature (85°C) for an additional 5-10 minutes until the reaction is complete (as monitored by TLC).
-
After cooling, pour the reaction mixture into ice-cold water.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and recrystallize from aqueous ethanol to obtain the purified 7-ethyl-2-phenylimidazo[1,2-a]pyridine.
References
- Grokipedia. (n.d.). Chichibabin reaction.
- ResearchGate. (n.d.). One-pot synthesis of imidazo[1,2-a]pyridine.
- (n.d.). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- RSC Publishing. (2020, February 25). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution.
- ResearchGate. (n.d.). One‐pot synthesis of imidazo[1,2‐a]pyridines by condensation of 2‐aminopyridine with various aromatic ketones under Ortoleva‐King reaction conditions.
- DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Wikipedia. (n.d.). Chichibabin reaction.
- Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism.
- ChemProc. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- (n.d.). Chichibabin reaction.
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives.
- PMC - NIH. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
Sources
- 1. Efficient one-pot synthesis of functionalised imidazo[1,2- a ]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic arom ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10447J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Notes & Protocols: One-Pot Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acids
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for numerous commercially available pharmaceuticals, including the widely prescribed anxiolytic and hypnotic agents zolpidem, alpidem, and saripidem.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Consequently, this moiety is a focal point in medicinal chemistry and drug development, with demonstrated applications as antiviral, anticancer, anti-inflammatory, and antibacterial agents.[2][3]
The incorporation of a carboxylic acid group at the 2-position of this scaffold is of particular strategic importance. This functional group can act as a key pharmacophore, engaging in hydrogen bonding interactions within enzyme active sites, or serve as a versatile synthetic handle for further molecular elaboration and peptidomimetic construction.[4]
Traditional multi-step syntheses for these compounds are often plagued by issues of low overall yield, laborious purification of intermediates, and significant solvent waste. One-pot synthesis protocols, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more elegant and efficient alternative. These methods align with the principles of green chemistry by improving atom economy, reducing energy consumption, and minimizing waste streams.[5] This guide provides a detailed, field-proven protocol for the one-pot synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, grounded in established chemical principles and supported by authoritative literature.
Core Synthetic Strategy: One-Pot Condensation and Cyclization
The most direct and widely utilized strategy for constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction first pioneered by Tschitschibabin.[6][7] For the synthesis of the target 2-carboxylic acid derivatives, ethyl bromopyruvate is an ideal and readily available α-halocarbonyl reagent.[8]
This process is a classic example of a condensation-cyclization cascade. It proceeds via two key mechanistic steps: an initial SN2 reaction followed by an intramolecular cyclodehydration. The elegance of the one-pot approach lies in orchestrating these sequential transformations under a single set of reaction conditions.
Visualizing the Workflow
The overall experimental workflow is streamlined to maximize efficiency, proceeding from starting materials to the final product in a single reaction vessel.
Caption: One-pot synthesis workflow from starting materials to final product.
Reaction Mechanism: A Step-by-Step Elucidation
Understanding the underlying mechanism is critical for troubleshooting and optimizing the reaction. The process unfolds as a well-orchestrated cascade.
-
Initial Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-aminopyridine on the electrophilic α-carbon of ethyl bromopyruvate. This is the rate-determining SN2 step and results in the formation of a pyridinium bromide salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then performs a nucleophilic attack on the adjacent ketone carbonyl. This forms a five-membered heterocyclic intermediate known as a hemiaminal.
-
Dehydration and Aromatization: The hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) under the heated reaction conditions to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
-
Saponification: After the heterocycle is formed, a base (e.g., KOH) is added directly to the reaction mixture to hydrolyze the ethyl ester to the corresponding carboxylate salt.
-
Protonation: A final acidic work-up protonates the carboxylate salt, precipitating the desired imidazo[1,2-a]pyridine-2-carboxylic acid.
Visualizing the Mechanism
Caption: Reaction mechanism for the formation of the target compound.
Detailed Experimental Protocol
This protocol describes a general and robust one-pot procedure for synthesizing imidazo[1,2-a]pyridine-2-carboxylic acid.
Materials and Reagents:
-
2-Aminopyridine (or substituted derivative)
-
Ethyl bromopyruvate
-
Ethanol (Absolute)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), 2M solution
-
Deionized Water
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (10.0 mmol, 1.0 eq).
-
Solvent Addition: Add absolute ethanol (40 mL) to the flask and stir until the 2-aminopyridine is fully dissolved.
-
Reagent Addition: Carefully add ethyl bromopyruvate (11.0 mmol, 1.1 eq) to the solution dropwise at room temperature.
-
Expert Insight: A slight excess of the pyruvate ensures complete consumption of the starting aminopyridine. The reaction is often exothermic; slow addition helps to control the initial temperature rise.
-
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for both the initial alkylation and the subsequent cyclodehydration step.[8] Ethanol is an excellent solvent choice as it effectively solubilizes the reactants and the intermediate salt.
-
-
In-situ Hydrolysis (Saponification): After the formation of the intermediate ester is complete (as indicated by TLC), cool the mixture to room temperature. Add a solution of potassium hydroxide (30.0 mmol, 3.0 eq) in water (10 mL) to the flask.
-
Expert Insight: A larger excess of base ensures rapid and complete hydrolysis of the ester to the carboxylate salt.
-
-
Completion of Hydrolysis: Stir the mixture at room temperature for an additional 2-3 hours or until TLC analysis confirms the disappearance of the ester intermediate.
-
Work-up and Isolation: a. Reduce the volume of the solvent to approximately one-third using a rotary evaporator. b. Cool the concentrated mixture in an ice bath. c. Slowly acidify the solution to pH ~4-5 by adding 2M HCl dropwise. The target carboxylic acid will precipitate out of the solution.
-
Causality: The product is least soluble at its isoelectric point. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous ethanol mixture. d. Collect the solid product by vacuum filtration. e. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. f. Dry the product under vacuum to yield the final imidazo[1,2-a]pyridine-2-carboxylic acid.
-
Data Summary and Characterization
The following table summarizes representative data for this one-pot protocol. Yields are typically good to excellent, depending on the specific substituents on the 2-aminopyridine starting material.
| Starting Material | Product | Typical Yield | Melting Point (°C) |
| 2-Aminopyridine | Imidazo[1,2-a]pyridine-2-carboxylic acid | 75-85% | >200 (decomposes) |
| 2-Amino-5-methylpyridine | 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 70-80% | >200 (decomposes) |
| 2-Amino-5-chloropyridine | 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | 65-75% | >200 (decomposes) |
Trustworthiness: A Self-Validating System
The identity and purity of the synthesized compound must be rigorously confirmed.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core. The proton at the 3-position typically appears as a downfield singlet. The carboxylic acid proton is often a broad singlet and may be exchanged with D₂O.
-
¹³C NMR: The spectrum will show characteristic signals for the fused ring system, with the C=O of the carboxylic acid appearing significantly downfield (>160 ppm).
-
Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry should be used to confirm the exact mass of the compound, matching the calculated molecular formula.
-
Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong C=O stretch around 1700-1725 cm⁻¹.
Conclusion
This application note details a highly efficient, reliable, and scalable one-pot protocol for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids. By leveraging a classic condensation-cyclization reaction and integrating an in-situ hydrolysis step, this method minimizes operational complexity and waste, making it an attractive strategy for applications in academic research and industrial drug development. The straightforward nature of the protocol, combined with the high value of the resulting products, underscores its utility in modern synthetic and medicinal chemistry.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
ACS Omega. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]
-
ResearchGate. (n.d.). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-amino-imidazo[1,2-a]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of imidazo[1,2-a]pyridine. Retrieved from [Link]
-
ACS Publications. (2025). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
solvent selection for 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid reactions
This Application Note is designed for medicinal chemists and process development scientists working with 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid .
The presence of the basic imidazo[1,2-a]pyridine core (
Part 1: The Solubility Architecture
The 7-ethyl group adds lipophilicity, but the crystal lattice is dominated by the electrostatic attraction between the carboxylate (
Solvent Selection Matrix
| Solvent Class | Examples | Solubility Rating | Application Context |
| Polar Aprotic | DMF, DMSO, NMP | High | Primary Reaction Media. Disrupts lattice energy effectively. Ideal for amide couplings and |
| Protic | Methanol, Ethanol | Moderate | Recrystallization. Solubility increases significantly with heat. Poor for anhydrous coupling reactions due to nucleophilic competition. |
| Chlorinated | DCM, Chloroform | Very Poor | Avoid for Reaction. The zwitterion will remain a suspension. Useful only after esterification or amide formation. |
| Ethereal | THF, 2-MeTHF | Low | Co-solvent only. Can be used if the molecule is pre-solubilized with a base (e.g., DIPEA) to break the zwitterion. |
| Aqueous | Water (pH adjusted) | pH Dependent | Workup/Isolation. Soluble at pH < 3 (cation) and pH > 8 (anion). Insoluble at isoelectric point (pH ~4-5). |
Part 2: Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting a solvent system based on the intended chemical transformation.
Figure 1: Decision logic for solvent selection based on reaction type and solubility behavior.
Part 3: Optimized Experimental Protocols
Protocol A: Amide Coupling (The "Solubilization First" Method)
Context: Standard DCM protocols often fail because the acid remains a suspension, leading to slow kinetics or incomplete conversion.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Amine Partner: (1.1 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Zwitterion Break: In a dry round-bottom flask, suspend the carboxylic acid in anhydrous DMF (concentration ~0.2 M).
-
Activation: Add DIPEA (2.0 equiv) dropwise.
-
Mechanism:[1] The base deprotonates the carboxylic acid (
) and ensures the pyridine ring is neutral. The suspension should clear to a homogeneous solution.
-
-
Pre-activation: Add HATU (1.1 equiv) and stir at Room Temperature (RT) for 15 minutes.
-
Observation: A color change (often yellow to orange) indicates active ester formation.
-
-
Coupling: Add the amine partner (1.1 equiv) and the remaining DIPEA (1.0 equiv).
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Acidic mobile phase will show the product peak).
-
Workup (Critical):
-
Dilute the reaction mixture with EtOAc (10 volumes).
-
Wash with 5% LiCl solution (3x) to remove DMF.
-
Wash with Saturated
(to remove unreacted acid) and Brine. -
Dry over
and concentrate.
-
Protocol B: Isoelectric Precipitation (Purification of the Free Acid)
Context: Used when synthesizing the core acid or recovering unreacted starting material.
Methodology:
-
Dissolution: Dissolve the crude solid in minimal water/alkali (e.g., 1M NaOH) to form the sodium salt. Filter any insoluble impurities.
-
Precipitation: Slowly add 1M HCl dropwise with vigorous stirring.
-
Target pH: Monitor pH continuously. As the pH approaches 4.5 – 5.0 (the approximate isoelectric point), a thick precipitate will form.
-
Note: Going too acidic (pH < 2) will redissolve the compound as the hydrochloride salt.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Reaction is a slurry | Solvent is too non-polar (DCM/THF). | Switch to DMF or NMP. Alternatively, use a "Hybrid System" (THF + 10% DMF). |
| Product lost in Aqueous Phase | Product is protonated (at low pH) or deprotonated (at high pH). | Adjust aqueous layer to pH ~8-9 for extraction of the amide product (which is no longer zwitterionic). |
| Emulsion during extraction | Amphiphilic nature of the product. | Use 5% LiCl instead of water. Filter the biphasic mixture through Celite if necessary. |
References
-
General Synthesis & Properties
-
Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 2017.[2]
-
-
Amide Coupling Solvents
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
-
Reaction Mechanisms & Catalysis
-
Physical Properties (Analog Data)
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Imidazo[1,2-a]pyridine-2-carboxylic acid | CAS 64951-08-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | CAS 80353-94-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Imidazo[1,2-a]pyridine-7-carboxylic acid | C8H6N2O2 | CID 18364844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid [oakwoodchemical.com]
- 8. Imidazo[1,2-a]pyridine-2-carboxylic acid | C8H6N2O2 | CID 2062168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. IMidazo[1,2-a]pyridine-2-carboxylic acid, 7-chloro- [cymitquimica.com]
- 10. PubChemLite - 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
Application Note: Process Development and Scale-Up Synthesis of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid
Abstract
This application note details the process development and scale-up strategy for the synthesis of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid , a critical scaffold in the development of GABA receptor agonists, anti-inflammatory agents, and anti-infectives. While medicinal chemistry routes often rely on chromatographic purification, this protocol focuses on a scalable, filtration-based workflow suitable for kilogram-scale production. Key improvements include the management of exotherms during the Hantzsch-type condensation and a pH-controlled precipitation strategy for the zwitterionic final product.
Introduction & Strategic Analysis
The imidazo[1,2-a]pyridine ring system is a "privileged structure" in medicinal chemistry, serving as the core for drugs like Zolpidem and Alpidem. The specific derivative, This compound , introduces a lipophilic ethyl group at the C7 position, which can modulate metabolic stability and binding affinity compared to its methyl or hydrogen analogs.
Retrosynthetic Logic
The most robust route for scale-up is the Hantzsch-type condensation between a 2-aminopyridine and an
-
Disconnection: The C2-C3 bond of the imidazole ring.
-
Precursors: 2-Amino-4-ethylpyridine (Nucleophile) and Ethyl Bromopyruvate (Electrophile).
-
Regiochemistry: The endocyclic pyridine nitrogen (N1) is more nucleophilic than the exocyclic amine. It attacks the alkyl halide first, followed by cyclodehydration. Starting with 2-amino-4-ethylpyridine places the ethyl group at the C7 position of the final fused ring system.
Critical Process Parameters (CPPs)
| Parameter | Scale-Up Risk | Mitigation Strategy |
| Exothermicity | High (Alkylation step) | Controlled addition of Ethyl Bromopyruvate at <10°C; Solvent reflux control. |
| Reagent Stability | Ethyl Bromopyruvate is a lachrymator and unstable | Use fresh reagent; handle in closed systems; scrubber utilization. |
| Impurity Profile | Regioisomers (rare) & uncyclized intermediates | Drive reaction to completion via reflux; monitor by HPLC. |
| Isolation | Zwitterionic solubility | Precise pH adjustment to Isoelectric Point (pI) for precipitation. |
Visual Workflows
Reaction Scheme (Chemical Pathway)
Figure 1: Synthetic pathway from aminopyridine precursor to final carboxylic acid.[1][2][3][4][5][6][7]
Process Flow Diagram (Unit Operations)
Figure 2: Unit operations for the one-pot scale-up sequence.
Detailed Experimental Protocols
Step 1: Cyclocondensation (Formation of the Ester)
Objective: Synthesis of Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate. Scale: 1.0 mol basis (approx. 122 g of amine).
-
Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen (
). -
Charging: Charge 2-Amino-4-ethylpyridine (122.17 g, 1.0 mol) and Ethanol (Absolute, 600 mL). Stir at 200 RPM until fully dissolved.
-
Controlled Addition: Cool the solution to 10–15°C. Charge Ethyl Bromopyruvate (204.7 g, 1.05 mol) into the addition funnel.
-
Caution: Ethyl bromopyruvate is a severe lachrymator. Use a scrubber containing aqueous NaOH connected to the reactor vent.
-
Add dropwise over 45–60 minutes, maintaining internal temperature
.
-
-
Reaction: Once addition is complete, warm the mixture to room temperature, then heat to reflux (78°C) . Maintain reflux for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC.[8] Target:
unreacted amine.
-
-
Workup (Option A - Isolation): If high purity is required before hydrolysis, cool to 0–5°C. The HBr salt of the ester often crystallizes. Filter and wash with cold ethanol.
-
Workup (Option B - Telescoping): For process efficiency, proceed directly to hydrolysis (described below).
Step 2: Hydrolysis and Isolation
Objective: Conversion to this compound.
-
Solvent Swap: If telescoping, distill off approximately 400 mL of ethanol under reduced pressure.
-
Saponification: Add Water (400 mL) to the residue. Slowly add 2M NaOH (1.0 L, 2.0 mol) to the reactor.
-
Note: 2 equivalents of base are required: 1 eq to neutralize the HBr generated in Step 1, and 1 eq to hydrolyze the ester.
-
-
Reaction: Heat to 50–60°C for 2 hours. The solution should become homogeneous.
-
IPC: HPLC should show disappearance of the ester peak.
-
-
Clarification (Optional): If insoluble particulates are present, filter the hot alkaline solution through a Celite pad.
-
Precipitation (Critical Step):
-
Cool the solution to 20°C.
-
Slowly add 2M HCl while monitoring pH.
-
The product is zwitterionic (Pyridine
and ). Solubility is lowest at the Isoelectric Point (pI) , typically between pH 3.5 and 4.5 for this class of compounds. -
Target pH: 3.8 ± 0.2 .
-
Allow the slurry to stir for 2 hours at 5–10°C to maximize yield.
-
-
Filtration: Filter the white to off-white solid. Wash the cake with water (
) and Acetone ( ) to remove trace water and impurities. -
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white powder |
| Assay | HPLC (254 nm) | |
| Identification | Consistent with structure | |
| Water Content | Karl Fischer | |
| Residual Solvents | GC-HS | Ethanol |
NMR Interpretation (
- ppm (Broad s, 1H, COOH)
- ppm (d, 1H, H5 - doublet due to H6 coupling)
- ppm (s, 1H, H3 - imidazole ring proton)
- ppm (s, 1H, H8)
- ppm (dd, 1H, H6)
-
ppm (q, 2H, Ethyl
) -
ppm (t, 3H, Ethyl
)
References
-
General Hantzsch Synthesis on Scale
- Title: "Process Development of Imidazo[1,2-a]pyridine Deriv
- Source:Organic Process Research & Development.
- Context: General conditions for aminopyridine condens
-
Starting Material Data (2-Amino-4-ethylpyridine)
-
Imidazo[1,2-a]pyridine Scaffold Properties
-
Regioselectivity in Heterocycle Synthesis
- Title: "Regioselective synthesis of imidazo[1,2-a]pyridines."
- Source:Journal of Organic Chemistry.
- Context: Mechanistic explanation of N1 vs exocyclic amine
Disclaimer: This protocol is for research and development purposes. All scale-up activities must undergo a rigorous Process Safety Assessment (PSA) regarding thermal hazards and containment of lachrymatory agents.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 35726-84-2|Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 9. PubChemLite - 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 10. Imidazo[1,2-a]pyridine-2-carboxylic acid | C8H6N2O2 | CID 2062168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Imidazo 1,2-a pyridine-2-carboxylic acid technical grade, 85 64951-08-2 [sigmaaldrich.com]
- 12. Imidazo[1,2-a]pyridine-2-carboxylic acid | CAS 64951-08-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic Acid
Status: Online Ticket ID: #7-ETH-IMP-YIELD Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Core Reaction Logic
Welcome to the technical support portal. You are likely encountering yield issues with the synthesis of 7-ethylimidazo[1,2-a]pyridine-2-carboxylic acid .
This synthesis generally follows a Hantzsch-type condensation between a 2-aminopyridine derivative and an
The Critical Precursor Mapping: To achieve the 7-ethyl substitution pattern on the final fused ring, you must start with 2-amino-4-ethylpyridine .
-
Note: Standard IUPAC numbering shifts during fusion. The 4-position on the pyridine ring becomes the 7-position on the imidazo[1,2-a]pyridine scaffold.
The "Golden Path" Protocol:
We recommend a two-step workflow (Ester formation
Optimized Reaction Scheme
-
Cyclization: 2-Amino-4-ethylpyridine + Ethyl bromopyruvate
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate. -
Hydrolysis: Ester
Lithium/Sodium salt Free Acid.
Step-by-Step Optimized Protocol
Phase A: Cyclization (The Hantzsch Condensation)
Goal: Maximize ring closure while minimizing polymerization of the bromopyruvate.
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | 1.0 equiv Amine : 1.1 equiv Bromopyruvate | Slight excess of electrophile drives conversion; too much promotes tar formation. |
| Solvent | Ethanol (Anhydrous) or DME | Protic solvents facilitate proton transfer required for the dehydration step. |
| Base | NaHCO₃ (Solid, 1.5 equiv) | Neutralizes HBr generated in situ. Prevents protonation of the unreacted amine, keeping it nucleophilic. |
| Temperature | Reflux (78-80°C) | Required to cross the activation energy barrier for the final dehydration/aromatization step. |
| Atmosphere | Nitrogen/Argon | Ethyl bromopyruvate is sensitive to oxidation and moisture. |
Procedure:
-
Dissolve 2-amino-4-ethylpyridine (1.0 equiv) in anhydrous Ethanol (0.5 M concentration).
-
Add NaHCO₃ (1.5 equiv) to the stirring solution.
-
CRITICAL STEP: Add Ethyl bromopyruvate (1.1 equiv) dropwise over 20–30 minutes at room temperature. Do not dump it in. Rapid addition causes local hotspots and polymerization (black tar).
-
Heat to reflux for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. The solvent volume can be reduced by 50% via rotary evaporation. Pour the mixture into ice-cold water.
-
Purification: The ester often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM, dry over MgSO₄, and recrystallize from EtOH/Hexane.
Phase B: Hydrolysis to the Acid
Goal: Cleave the ester without decarboxylating the ring.
Procedure:
-
Suspend the ester from Phase A in a 1:1 mixture of THF/Water .
-
Add LiOH·H₂O (2.0 equiv). Why LiOH? It is milder than NaOH and less likely to induce decarboxylation at high temps.
-
Stir at 60°C for 2 hours.
-
Isolation: Cool to RT. Acidify carefully with 1M HCl to pH 3–4. The target acid, This compound , should precipitate as a white/off-white solid.
-
Filter, wash with water and diethyl ether, and dry under vacuum.
Troubleshooting Module
Diagnostic Workflow: Why is my yield low?
Use the following logic tree to diagnose failure points in your current experiment.
Caption: Diagnostic logic for identifying yield-limiting factors in imidazopyridine synthesis.
Mechanistic Insight (The "Why")
Understanding the mechanism helps you control the variables. The reaction is not a simple substitution; it is a cascade.
-
N-Alkylation: The pyridine nitrogen (most nucleophilic) attacks the
-carbon of the bromopyruvate.-
Risk:[1] If the 2-amino group attacks first (less likely but possible), you get a different isomer. The 7-ethyl group (electron-donating) makes the ring nitrogen more nucleophilic, favoring the correct pathway.
-
-
Cyclization: The exocyclic amine attacks the ketone carbonyl.
-
Dehydration: Loss of water drives aromatization.
-
Bottleneck: This step often requires heat.[2] If you see an intermediate with Mass = [Expected + 18], your cyclization is incomplete.
-
Caption: Reaction cascade: N-alkylation precedes ring closure and dehydration.
Frequently Asked Questions (FAQs)
Q: Can I use bromopyruvic acid directly to skip the hydrolysis step? A: Technically, yes, but we advise against it. Bromopyruvic acid is less stable and more prone to polymerization than its ethyl ester. The ester route provides a "purification checkpoint"—esters are easier to crystallize or column than the zwitterionic free acids.
Q: My product is purple/brown. Is it ruined? A: Not necessarily. Trace oxidation of electron-rich imidazopyridines can cause color changes.
-
Fix: Treat your crude acid with activated charcoal in hot methanol, filter through Celite, and re-precipitate.
Q: The acid is not precipitating after hydrolysis. A: The imidazo[1,2-a]pyridine core is amphoteric.
-
Fix: You may have over-acidified. The isoelectric point is often near pH 3–4. If you go to pH 1, the pyridine nitrogen protonates, and it stays soluble. Adjust pH carefully to 3.5.
Q: Does the 7-ethyl group affect the reaction time? A: Yes. The ethyl group is an Electron Donating Group (EDG). It activates the pyridine ring, making the initial N-alkylation faster than the unsubstituted parent. However, this also makes the ring more susceptible to oxidation. Ensure inert atmosphere (N₂) is used.
References
-
General Hantzsch Synthesis Mechanism & Optimization
-
Synthesis of 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic Acids (Homologous Chemistry)
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC (2023).
-
Precursor Synthesis (2-Amino-4-ethylpyridine)
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues... PMC. (Describes analogous 4-alkyl-2-aminopyridine handling).
-
Imidazo[1,2-a]pyridine Functionalization Reviews
Sources
solubility issues of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid in organic solvents
Welcome to the technical support center for 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can effectively handle this compound in your research.
Understanding the Molecule: Why Solubility Can Be a Challenge
This compound possesses a unique chemical structure that influences its solubility. The imidazo[1,2-a]pyridine core is a heterocyclic aromatic system, which can be sparingly soluble in some organic solvents[1]. The presence of a carboxylic acid group introduces polarity and the potential for hydrogen bonding, which can enhance solubility in polar protic solvents like alcohols[2][3]. However, the ethyl group at the 7-position adds a degree of lipophilicity, which can impact its overall solubility profile. This combination of a somewhat polar heterocyclic system and a nonpolar substituent can lead to solubility challenges in a range of common organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most promising organic solvents for dissolving this compound?
A1: Based on the structure, polar protic solvents are the best starting point. These solvents can engage in hydrogen bonding with the carboxylic acid group. We recommend starting with:
-
Alcohols: Methanol, Ethanol, and Isopropanol. Ethanol, in particular, is effective at dissolving carboxylic acids with longer carbon chains due to its ability to form hydrogen bonds and engage in van der Waals interactions[2].
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often excellent choices for dissolving a wide range of organic molecules, including those with both polar and non-polar characteristics[4].
Q2: I'm still struggling to dissolve the compound in the recommended solvents. What should I do next?
A2: If you're facing persistent solubility issues, several techniques can be employed to enhance dissolution. These are detailed in the troubleshooting section below and include the use of co-solvents, gentle heating, and sonication[5][6][7]. It's crucial to apply these methods systematically to find the optimal conditions for your specific application.
Q3: Can I use pH adjustment to improve the solubility of this compound in organic solvents?
A3: Yes, pH adjustment can be a powerful tool, especially when working with aqueous or partially aqueous systems. The carboxylic acid moiety can be deprotonated to form a carboxylate salt, which is generally more soluble in polar solvents[8][9]. For organic solvents, the effect of pH is less direct but can be relevant if a co-solvent system with water is used. Adding a small amount of a basic aqueous solution can significantly improve solubility[10].
Q4: Will heating the solvent degrade this compound?
A4: Gentle heating is a common and generally safe method to increase the solubility of organic compounds. However, prolonged exposure to high temperatures can potentially lead to degradation. It is advisable to heat the solution just enough to achieve dissolution and to monitor for any color changes that might indicate degradation. Always start with a small amount of your valuable compound to test for thermal stability under your experimental conditions.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
If you are encountering difficulties in dissolving this compound, follow this systematic troubleshooting workflow.
Step 1: Systematic Solvent Selection
Begin by testing the solubility in a range of solvents with varying polarities. This will help you identify the most suitable solvent system for your needs.
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Polar Protic | Methanol, Ethanol | Excellent for dissolving carboxylic acids through hydrogen bonding[2][3]. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good general solvents for a wide range of organic compounds[4]. |
| Ethers | Tetrahydrofuran (THF) | Moderate polarity, can be effective for compounds with mixed characteristics. |
| Chlorinated | Dichloromethane (DCM) | Lower polarity, may be useful for specific applications but less likely to be a primary solvent. |
Step 2: Physical Dissolution Aids
If the compound has poor solubility in your chosen solvent at room temperature, you can employ physical methods to aid dissolution.
Protocol for Aiding Dissolution:
-
Particle Size Reduction: Before attempting to dissolve, ensure your compound is a fine powder. Grinding the solid with a mortar and pestle increases the surface area available for solvation.
-
Gentle Heating: Warm the solvent to a temperature below its boiling point while stirring the mixture. This increases the kinetic energy of the molecules and often improves solubility.
-
Sonication: Place the vial containing the compound and solvent in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that agitate the solution at a microscopic level, breaking up solid aggregates and promoting dissolution[6][11][12].
Step 3: Advanced Dissolution Techniques
For particularly stubborn solubility issues, more advanced strategies may be necessary.
A. Co-Solvent Systems:
The use of a co-solvent can modulate the polarity of the solvent system to better match the solute[13][14].
Experimental Protocol for Co-Solvent Screening:
-
Attempt to dissolve the compound in a small amount of a "good" solvent where it has at least partial solubility (e.g., DMSO or DMF).
-
Gradually add a "poorer" solvent (e.g., water or a less polar organic solvent) dropwise while vigorously stirring or vortexing.
-
Observe for any precipitation. The goal is to find a co-solvent ratio that keeps the compound in solution at the desired concentration.
B. pH Modification (for aqueous co-solvent systems):
If your experimental system can tolerate it, adjusting the pH can dramatically increase solubility.
Workflow for pH-Modified Dissolution:
Caption: pH adjustment workflow.
Visualizing the Troubleshooting Process
The following diagram outlines the decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for dissolution.
References
-
Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. (n.d.). Retrieved February 15, 2026, from [Link]
-
Carboxylic acid. (2026, February 10). In Wikipedia. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Lab., CA (United States). [Link]
-
Carboxylic Acids In Chemistry, Physical And Chemical Properties, Important Topics JEE 2025. (2024, May 16). PW. [Link]
-
Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved February 15, 2026, from [Link]
-
Sonication. (2026, February 12). In Wikipedia. [Link]
-
How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? (2020, May 15). ResearchGate. [Link]
-
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Analytical Science. [Link]
-
Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved February 15, 2026, from [Link]
-
How does Sonication Work? (n.d.). BYJU'S. Retrieved February 15, 2026, from [Link]
-
Organic Solvents in Chemistry and Laboratories. (2024, October 27). ChemistryTuition.Net. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved February 15, 2026, from [Link]
-
Sonication, a Potential Technique for Extraction of Phytoconstituents: A Systematic Review. (2021, August 14). MDPI. [Link]
-
Dissolving Plant Extract in 4% DMSO and Sonication? (2017, September 20). ResearchGate. [Link]
-
Common Organic Solvents: Table of Properties. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]
-
Common Solvents for Organic Reactions. (n.d.). University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023, May 18). ACS Infectious Diseases. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 485, 01007. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019, July 19). Beilstein Journal of Organic Chemistry, 15, 1659–1717. [Link]
-
Pyridine- and Imidazoledicarboxylates of Zinc: Hydrothermal Synthesis, Structure, and Properties. (2002). European Journal of Inorganic Chemistry, 2002(10), 2531–2538. [Link]
-
Solubility enhancement – A challenge for hydrophobic drugs. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. Retrieved February 15, 2026, from [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024, June 5). MDPI. [Link]
-
Various techniques for solubility enhancement: An overview. (2015, December 14). The Pharma Innovation. [Link]
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- 1. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Imidazo[1,2-a]pyridine Carboxylic Acids
Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The unique physicochemical properties of these molecules—possessing a rigid, basic heterocyclic core and an acidic carboxylic acid moiety—present specific challenges in achieving high purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of these valuable compounds. The protocols and explanations are grounded in established chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Chromatography Issues
Q1: My imidazo[1,2-a]pyridine carboxylic acid is streaking severely on my silica gel TLC plate, making it impossible to assess purity or determine an appropriate solvent system for column chromatography. What is causing this and how can I fix it?
A1: Streaking of carboxylic acids on silica gel is a very common issue. The primary cause is the strong interaction between the acidic carboxylic acid group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong polar interaction leads to a portion of your compound moving with the solvent front while another portion remains strongly adsorbed, resulting in a streak rather than a compact spot.[1][2]
To resolve this, you need to suppress the ionization of your carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase.
Underlying Principle: By adding an acid like acetic acid or formic acid to the eluent, you create an acidic environment on the TLC plate. According to Le Châtelier's principle, this excess of protons pushes the equilibrium of your carboxylic acid towards its non-ionized (protonated) form. The neutral form is less polar and interacts less strongly and more uniformly with the silica gel, resulting in a well-defined spot.[2]
Step-by-Step Protocol: Optimizing TLC for Carboxylic Acids
-
Prepare a Stock Eluent: Start with a common solvent mixture for polar compounds, such as 7:3 Ethyl Acetate/Hexane.
-
Spot the TLC Plate: Dissolve your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate) and spot it on the baseline of two separate TLC plates.
-
Run a Control Plate: Develop the first plate in the neutral 7:3 Ethyl Acetate/Hexane eluent. You will likely observe streaking.
-
Run a Modified Plate: To the developing chamber for the second plate, add the 7:3 Ethyl Acetate/Hexane eluent and then add 0.5-1% acetic acid (e.g., 50-100 µL of acetic acid for every 10 mL of eluent).[3][4] Swirl gently to mix. Develop the second TLC plate in this acidified mobile phase.
-
Compare the Results: You should observe a significant reduction in streaking and a more compact spot for your desired compound on the second plate. The Rf value will likely be higher in the acidic system as the protonated, less polar compound travels further up the plate.[2]
-
Optimize: Adjust the ratio of your primary solvents (e.g., to 6:4 or 8:2 Ethyl Acetate/Hexane) with the added acetic acid to achieve an optimal Rf value between 0.3 and 0.5 for column chromatography.[2][5]
Q2: I ran a silica gel column with an acidified mobile phase, but my recovery is low and some fractions contain unexpected new spots. What could be happening?
A2: There are a few possibilities for this outcome:
-
Irreversible Adsorption: Even with an acidified mobile phase, some highly polar or zwitterionic character of your compound might lead to irreversible binding to the silica gel.
-
On-Column Degradation: Imidazo[1,2-a]pyridines can be sensitive to prolonged exposure to acidic conditions. The extended time on the silica gel column could be causing degradation of your target molecule. The imidazole moiety, in particular, can be susceptible to oxidation or photodegradation.[6]
-
Incomplete Elution: The polarity of your eluent may not be high enough to elute all of your compound from the column. Carboxylic acids can be quite polar, and a gradient elution to a more polar solvent system (e.g., introducing methanol) may be necessary.
Troubleshooting Steps:
-
Assess Stability: Before running a column, spot your compound on a TLC plate, let it sit in the open air for an hour, and then develop it. If new spots appear, your compound may be unstable on silica.[7]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or even a reversed-phase (C18) column if your compound is sufficiently non-polar in its protonated form.
-
Implement a Gradient Elution: Start with the optimized solvent system from your TLC and gradually increase the polarity by adding methanol to the mobile phase (e.g., transitioning from 100% Ethyl Acetate/Hexane/AcOH to a mixture containing 5-10% Methanol).
-
Minimize Contact Time: Pack your column well and run it with a slight positive pressure to minimize the time your compound spends on the stationary phase.
Recrystallization Issues
Q3: I'm trying to recrystallize my imidazo[1,2-a]pyridine carboxylic acid, but it keeps "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or when the solution becomes supersaturated at a temperature above the melting point of the solute. The presence of impurities can also disrupt the crystal lattice formation.[2]
Strategies to Induce Crystallization:
-
Add More Solvent: The most common reason for oiling out is that the solution is too concentrated. Add a small amount of hot solvent to the oiled mixture until it fully redissolves, then allow it to cool slowly again.[2]
-
Slow Cooling: Rapid cooling often leads to supersaturation and oiling. Allow the flask to cool slowly to room temperature, and then move it to an ice bath. Insulating the flask with a beaker of warm water or a towel can help slow the cooling process.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[2]
-
Change the Solvent System: Your current solvent may not be suitable. Imidazo[1,2-a]pyridine carboxylic acids often have good solubility in polar protic solvents like ethanol and methanol, but may be too soluble for good recovery. A two-solvent system, where the compound is dissolved in a "good" solvent (like methanol or ethanol) and a "poor" solvent (like water or hexane) is added dropwise until the solution becomes cloudy, can be very effective. Heating to clarify and then slow cooling often yields good crystals.
Acid-Base Extraction Issues
Q4: I performed an acid-base extraction to separate my carboxylic acid from neutral impurities. After acidification of the basic aqueous layer, I got a very poor yield of my precipitated product. Where did my compound go?
A4: This is a common problem that usually points to one of two issues: incomplete extraction or incomplete precipitation.
-
Incomplete Extraction into the Aqueous Layer:
-
Insufficient Base: You may not have used enough of the basic solution (e.g., saturated sodium bicarbonate) to deprotonate all of your carboxylic acid. A stoichiometric excess of base is required.
-
Insufficient Mixing: The transfer of the carboxylate salt from the organic layer to the aqueous layer is a phase-transfer process. Insufficiently vigorous shaking of the separatory funnel can lead to an incomplete extraction.
-
Emulsion Formation: If an emulsion (a stable mixture of the organic and aqueous layers) forms, it can trap your product at the interface, preventing complete separation.[2]
-
-
Incomplete Precipitation from the Aqueous Layer:
-
Incorrect pH: You must add enough acid (e.g., 1M HCl) to fully protonate the carboxylate salt. The solution should be acidic to litmus paper (pH ~2-3).[8] If the pH is not low enough, a significant portion of your product will remain dissolved as the carboxylate salt.
-
Product Solubility: Your imidazo[1,2-a]pyridine carboxylic acid might have some solubility in the acidic aqueous solution, especially if it's a small molecule or has other polar functional groups.
-
Troubleshooting and Optimization Protocol:
-
Ensure Complete Extraction: Use a sufficient volume of saturated sodium bicarbonate solution and shake the separatory funnel vigorously. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.[2]
-
Check the pH: After separating the layers, cool the basic aqueous layer in an ice bath (to reduce the solubility of the product) and add acid dropwise while stirring. Check the pH with litmus or pH paper to ensure it is strongly acidic.[8]
-
Back-Extraction: If you suspect your product has some water solubility, you can perform a "back-extraction." After acidifying the aqueous layer, extract it several times with an organic solvent like ethyl acetate or dichloromethane.[9] The protonated, neutral carboxylic acid will move back into the organic layer. Combining these organic extracts, drying with an anhydrous salt (like Na₂SO₄), and evaporating the solvent will recover your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing an imidazo[1,2-a]pyridine carboxylic acid?
A1: The impurities will largely depend on your synthetic route. Here are some common possibilities:
-
Unreacted Starting Materials: This is the most common source of impurities. Depending on the reaction, these could include unreacted 2-aminopyridine derivatives, α-haloketones, or the components of a multi-component reaction like aldehydes (e.g., 4-formylbenzoic acid) and isocyanides.[9][10]
-
Side-Products from the Reaction:
-
In the Groebke-Blackburn-Bienaymé (GBB) reaction, the intermediate Schiff base (formed between the aminopyridine and the aldehyde) can sometimes be isolated as a side product, especially if there is an imbalance in the stoichiometry of the reactants.[11]
-
If using an alcohol as a solvent with a carboxylic acid-containing starting material (like 4-formylbenzoic acid), esterification can occur, leading to the corresponding ester impurity.[12][13]
-
-
Degradation Products: The imidazo[1,2-a]pyridine core can be susceptible to oxidation, particularly by aldehyde oxidase in biological systems, and can also undergo photodegradation.[6][9] Exposure to strong light or oxidative conditions during workup and purification should be minimized.
Q2: What is a good starting point for a purification strategy for a novel imidazo[1,2-a]pyridine carboxylic acid?
A2: A logical, multi-step approach is often the most effective. The following workflow provides a robust starting point.
Diagram: General Purification Workflow
Caption: A decision-making workflow for purifying imidazo[1,2-a]pyridine carboxylic acids.
-
Acid-Base Extraction: This should almost always be your first step. It is a highly effective bulk purification technique that separates your acidic product from any neutral or basic impurities (like unreacted 2-aminopyridine). Dissolve your crude mixture in an organic solvent like ethyl acetate and extract with a saturated sodium bicarbonate solution. Your desired product will move into the aqueous layer as its sodium salt.[8][10]
-
Precipitation and Isolation: Separate the aqueous layer, cool it in an ice bath, and carefully acidify with an acid like 1M HCl to a pH of ~2-3 to precipitate your product.[8] Collect the solid by filtration.
-
Purity Assessment (TLC/NMR): Analyze the purity of the precipitated solid.
-
Final Polish:
-
If the purity is high (>90-95%), a final recrystallization from a suitable solvent system (see Table 1) is often sufficient to obtain analytically pure material.
-
If the solid still contains significant impurities of similar acidity, column chromatography using an acidified mobile phase will be necessary.
-
Q3: Can you provide a table of recommended solvents for recrystallization and TLC/column chromatography?
A3: Absolutely. The choice of solvent is critical and depends on the specific substitution pattern of your molecule. However, the following tables provide excellent starting points based on the general properties of imidazo[1,2-a]pyridine carboxylic acids.
Table 1: Recommended Recrystallization Solvents
| Solvent/System | Expected Outcome & Rationale |
| Ethanol (EtOH) or Methanol (MeOH) | Good for high-purity material. These polar protic solvents will likely dissolve the compound well when hot but may lead to lower recovery due to some solubility when cold. |
| Ethanol/Water | Excellent for inducing crystallization. Dissolve the compound in a minimum of hot ethanol and add hot water dropwise until the solution becomes persistently cloudy. Re-heat to clarify and cool slowly. |
| Acetic Acid | Useful for stubborn-to-dissolve compounds. The acidic nature ensures the compound is protonated and can help break up intermolecular interactions. The product will precipitate upon cooling. |
| Dimethylformamide (DMF)/Water | For poorly soluble compounds. DMF is a very polar solvent that can dissolve many imidazo[1,2-a]pyridines. Dissolve in hot DMF and add water to induce precipitation. |
Table 2: Example TLC/Column Chromatography Mobile Phases (on Silica Gel)
| Mobile Phase Composition | Target Compound Polarity | Expected Rf Range (Illustrative) | Notes |
| 90:10 Hexane / Ethyl Acetate | Very Non-polar | ~0.1 | Unlikely to be polar enough for carboxylic acids. |
| 7:3 to 1:1 Hexane / Ethyl Acetate + 0.5% Acetic Acid | Moderately Polar | 0.3 - 0.6 | Good starting point. The ratio can be tuned to achieve the desired Rf.[5][14] |
| 100% Ethyl Acetate + 0.5% Acetic Acid | Polar | 0.5 - 0.7 | For more polar analogues. |
| 95:5 Dichloromethane / Methanol + 0.5% Acetic Acid | Very Polar | 0.3 - 0.5 | A stronger eluent system for highly functionalized or very polar carboxylic acids. |
Note: The addition of 0.5-1% acetic acid is crucial to prevent streaking.[4]
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction. Macroscale and Microscale Organic Experiments. Retrieved February 15, 2026, from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Current Organic Chemistry, 23(22), 2294-2317. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved February 15, 2026, from [Link]
-
Linciano, P., & Wahab, A. (2018, October 30). TLC tailing and carboxylic acid? ResearchGate. Retrieved February 15, 2026, from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3374. [Link]
-
Zhu, D.-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. [Link]
-
Alentris Research Pvt. Ltd. (2024, August 28). Zolpidem Impurity. Retrieved February 15, 2026, from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Zolpidem Impurities and Related Compound. Retrieved February 15, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]
-
Reddit. (2019, March 14). What causes streaking in silica gel column chromatography? r/chemhelp. Retrieved February 15, 2026, from [Link]
-
Nichols, L. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Fochi, M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved February 15, 2026, from [Link]
-
Chegg. (2018, April 23). Solved 9. Carboxylic acids often produce a streak rather | Chegg.com. Retrieved February 15, 2026, from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound... Retrieved February 15, 2026, from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 15, 2026, from [Link]
-
CUNY Bronx Community College. (n.d.). 5. Thin Layer Chromatography. Retrieved February 15, 2026, from [Link]
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Technical Support Center: Recrystallization of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to navigate the challenges of purifying this heterocyclic compound. The guide emphasizes understanding the underlying principles to empower users to develop robust crystallization protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recrystallizing this compound?
A1: The structure of this compound presents a unique purification challenge due to its combination of functional groups. The imidazo[1,2-a]pyridine core is a rigid, aromatic system, which generally favors crystallization.[1] However, the presence of both a basic pyridine nitrogen and an acidic carboxylic acid group means the molecule is zwitterionic, potentially leading to strong intermolecular interactions and unpredictable solubility. The ethyl group adds a nonpolar region to the molecule. Finding a single solvent that meets the ideal criteria—high solubility when hot and low solubility when cold—can be difficult.
Q2: How do I select a suitable starting solvent for recrystallization?
A2: A systematic approach based on the principle of "like dissolves like" is the most effective strategy. Given the molecule's polar (carboxylic acid, pyridine nitrogen) and nonpolar (ethyl group, aromatic rings) regions, a solvent of intermediate polarity is often a good starting point.
Recommended Starting Solvents for Screening:
-
Alcohols (Ethanol, Methanol, Isopropanol): These can engage in hydrogen bonding with the carboxylic acid and pyridine nitrogen. Ethanol is often an excellent choice for initial trials.[2]
-
Esters (Ethyl Acetate): Offers moderate polarity and is less protic than alcohols, which can be advantageous.
-
Ketones (Acetone): Another moderately polar solvent that can be effective.[2]
-
Water: Due to the polar functional groups, water should be tested. However, the organic backbone may limit solubility even at high temperatures, making it a potential "anti-solvent" in a mixed system.[2]
It is crucial to perform small-scale solubility tests with a few milligrams of your compound in 0.1-0.2 mL of each candidate solvent.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently identify a promising solvent or solvent pair using a minimal amount of crude material.
Methodology:
-
Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetone, water, toluene, hexane) dropwise at room temperature, vortexing after each addition. Observe if the compound dissolves readily. An ideal solvent will not dissolve the compound at room temperature.
-
Heating: If the compound is insoluble at room temperature, heat the test tube in a sand bath or heating block to the boiling point of the solvent. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.[3]
-
Ice Bath: If crystals do not form at room temperature, place the test tube in an ice bath for 15-20 minutes.[3]
-
Evaluation: A good solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and which yields a good quantity of crystals upon cooling.
Protocol 2: Standard Recrystallization Procedure
Once a suitable solvent system is identified from the screening protocol, proceed with the bulk recrystallization.
Methodology:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent and a boiling chip, and heat the mixture to a gentle boil on a hot plate while stirring.[4] Add the minimum amount of hot solvent needed to completely dissolve the solid.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[5] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.[4]
Troubleshooting Guide
// Troubleshooting Paths oil_out [label="Compound 'Oils Out'", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_crystals [label="No Crystals Form", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions add_more_solvent [label="Reheat, Add More Solvent,\nCool Slowly Again"]; scratch_seed [label="Scratch Flask or\nAdd Seed Crystal"]; reduce_volume [label="Reduce Solvent Volume\n(Evaporation)"]; check_filtrate [label="Concentrate Filtrate\nfor Second Crop"];
// Connections start -> dissolve; dissolve -> cool; cool -> crystals_form; crystals_form -> collect [label=" Yes"]; collect -> end;
// No Branch crystals_form -> no_crystals [label=" No"]; no_crystals -> scratch_seed [label=" Solution 1"]; scratch_seed -> cool; no_crystals -> reduce_volume [label=" Solution 2\n(Too much solvent)"]; reduce_volume -> cool;
// Oil Out Branch cool -> oil_out [label=" Oil Forms Instead"]; oil_out -> add_more_solvent; add_more_solvent -> cool;
// Low Yield Branch collect -> low_yield [label=" Check Yield"]; low_yield -> check_filtrate; } DOT Caption: Troubleshooting workflow for common recrystallization issues.
Q3: My compound has "oiled out" instead of forming crystals. What should I do?
A3: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is too concentrated.[6]
-
Causality: The high concentration of the solute depresses its melting point, and if this new melting point is below the temperature of the solution, it will separate as a liquid (oil) rather than a solid.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point and allow the solution to cool again, but much more slowly.[7] If the problem persists, consider a different solvent with a lower boiling point.
Q4: No crystals are forming after cooling, even in an ice bath. What is the problem?
A4: This is a common issue that can arise from two primary causes: using too much solvent or the solution being supersaturated.[6][7]
-
Too Much Solvent: If an excessive amount of solvent was used, the solution will not be saturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[5] Periodically remove it from the heat and allow it to cool to see if crystals begin to form.
-
-
Supersaturation: Sometimes a solution needs a nucleation site to initiate crystal growth.
-
Solution 1 - Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal formation.[3]
-
Solution 2 - Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[3]
-
Q5: My final yield of pure crystals is very low. How can I improve it?
A5: A low recovery can be due to several factors.[3]
-
Using too much solvent: This is the most common cause, as a significant portion of your compound will remain dissolved in the mother liquor.
-
Solution: Always use the minimum amount of hot solvent required for dissolution. You can often recover a second crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling.[3]
-
-
Premature crystallization: If the compound crystallizes too early during a hot filtration, you will lose product.
-
Solution: Ensure the funnel and receiving flask are pre-heated, and use a slight excess of hot solvent before the filtration step.[6]
-
-
Significant solubility in cold solvent: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.
-
Solution: Ensure you are cooling the flask in an ice bath for an adequate amount of time (20-30 minutes) to maximize precipitation. If the yield is still poor, you may need to find a different solvent in which your compound is less soluble when cold.[3]
-
Data Summary: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Key Characteristics |
| Water | 100 | 10.2 | Highly polar, protic. Good for polar compounds. |
| Ethanol | 78 | 4.3 | Polar, protic. Excellent general-purpose solvent. |
| Methanol | 65 | 5.1 | More polar than ethanol, lower boiling point. |
| Acetone | 56 | 5.1 | Moderately polar, aprotic. Good solvent power. |
| Ethyl Acetate | 77 | 4.4 | Moderately polar, aprotic. Common choice. |
| Dichloromethane | 40 | 3.1 | Nonpolar, low boiling point. Use with care. |
| Toluene | 111 | 2.4 | Nonpolar, aromatic. Good for less polar compounds. |
| Hexane | 69 | 0.1 | Very nonpolar. Often used as an anti-solvent. |
This table provides a general guide. Experimental validation is essential.
Visualization of Solvent Selection Workflow
References
- BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Recrystallization and Crystallization.
- Biocyclopedia. Problems in recrystallization.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- RECRYSTALLISATION.
- Chemistry LibreTexts. Recrystallization.
- University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic Acid Solution Stability
Welcome to the technical support center for 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Understanding the stability of your molecule is critical for the reliability and reproducibility of your experimental results.
Introduction to Imidazo[1,2-a]pyridine Stability
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] Its bicyclic aromatic nature generally confers a degree of stability, but like all organic molecules, it is susceptible to degradation under certain conditions. The carboxylic acid and ethyl substituents on the core of this compound introduce specific chemical properties that can influence its stability in solution. Potential areas of instability for this class of molecules include susceptibility to strong acids or bases, oxidation, and photolytic degradation.[3][4][5]
This guide provides a framework for identifying and mitigating stability issues through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. Could solution instability be the cause?
A1: Absolutely. Inconsistent results are a classic sign of compound instability.[6] Degradation of your stock or working solutions over the course of an experiment can lead to a decrease in the effective concentration of the active compound, resulting in poor reproducibility. It is crucial to establish the stability of your solutions under your specific experimental conditions (e.g., buffer composition, pH, temperature, and light exposure).
Q2: What are the most likely degradation pathways for this compound?
A2: Based on the imidazo[1,2-a]pyridine core and its substituents, the most probable degradation pathways are:
-
Hydrolysis: While the core is generally stable, extreme pH conditions could potentially affect the carboxylic acid group or the integrity of the heterocyclic system.[7]
-
Oxidation: The nitrogen-containing heterocyclic ring can be susceptible to oxidative degradation, especially in the presence of reactive oxygen species (ROS) or metal ions that can catalyze oxidation.[4][5][8]
-
Photodegradation: Aromatic heterocyclic systems can absorb UV or visible light, leading to photolytic cleavage or rearrangement.[5][8][9] It is recommended to handle solutions of this compound with protection from light unless photostability has been confirmed.
Q3: What is a "forced degradation" study and why is it necessary?
A3: A forced degradation or stress study is an experiment where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidizing agents, intense light).[10][11] The purpose is to rapidly identify potential degradation products and pathways, and to develop a stability-indicating analytical method that can resolve the parent compound from any degradants.[10][11][12] This is a critical step in drug development as mandated by regulatory bodies like the ICH.[10]
Q4: How should I prepare and store my stock solutions of this compound?
A4: For initial studies, it is recommended to prepare stock solutions in a non-reactive, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. The stability of the compound in aqueous buffers will be highly dependent on the pH and should be determined experimentally.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency over time in an aqueous assay buffer. | Hydrolytic Degradation. The compound may be unstable at the pH of your buffer. | Perform a pH stability profile. Assess the compound's stability in a range of buffers (e.g., pH 3, 5, 7.4, 9) over a time course relevant to your experiment. Analyze samples by HPLC to quantify the parent compound. |
| Appearance of new peaks in my chromatogram during analysis. | Chemical Degradation. The compound is breaking down into one or more new chemical entities. | This is expected in stability studies. The goal is to identify the conditions causing this and to characterize the new peaks using techniques like LC-MS to determine their mass-to-charge ratio.[13] |
| Solution changes color or becomes cloudy. | Degradation or Precipitation. The compound may be degrading into colored byproducts or precipitating out of solution. | Visually inspect solutions as part of your stability assessment.[14] If a color change is observed, this is a strong indicator of degradation. Cloudiness indicates poor solubility or precipitation, which may also be pH-dependent. |
| High variability between freshly prepared and older solutions. | Solution Instability. The compound is not stable for the duration it is being stored or used. | Determine the "use before" date for your solutions by conducting a solution stability study at the intended storage and use conditions (e.g., room temperature, 4°C).[6][14] |
Experimental Protocols & Methodologies
Protocol 1: General Solution Stability Assessment
This protocol outlines a fundamental experiment to determine the stability of this compound in a specific solvent or buffer.
Objective: To quantify the concentration of the parent compound over time under defined storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Acetonitrile, Water)
-
Buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
LC-MS system (for peak identification)
-
Calibrated pH meter
Methodology:
-
Solution Preparation: Prepare a solution of the compound in the desired solvent/buffer at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by a validated stability-indicating HPLC method. This initial time point serves as the 100% reference.
-
Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., Room Temperature, 4°C, -20°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve a vial and re-analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time.
Workflow Diagram:
Caption: Workflow for a general solution stability study.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions. A control sample (unstressed) should be analyzed alongside.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2-8 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2-8 hours.[8]
-
Thermal Degradation: Heat a solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution to a calibrated light source providing UV and visible light, as per ICH Q1B guidelines.[9][15][16] A dark control should be run in parallel.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by HPLC and LC-MS.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Aim for 10-30% degradation of the parent peak to ensure significant degradants are formed without being overly complex.
-
Ensure the analytical method can resolve the parent peak from all major degradation peaks (peak purity analysis).
-
Use the LC-MS data to propose structures for the observed degradation products.
-
Forced Degradation Logic Diagram:
Caption: Logic flow for a forced degradation study.
Data Summary: Expected Outcomes
The results from your stability studies should be summarized clearly. Below is a template for presenting your findings.
Table 1: pH-Dependent Stability Profile
| pH | Buffer System | Storage Temp (°C) | % Remaining at 24h | % Remaining at 48h |
| 3.0 | Citrate Buffer | 25 | Data | Data |
| 5.0 | Acetate Buffer | 25 | Data | Data |
| 7.4 | PBS | 25 | Data | Data |
| 9.0 | Borate Buffer | 25 | Data | Data |
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants >1% | Comments |
| 0.1 M HCl, 60°C, 8h | Data | Data | e.g., Major degradant at RRT 0.85 |
| 0.1 M NaOH, RT, 8h | Data | Data | e.g., Rapid degradation observed |
| 3% H₂O₂, RT, 8h | Data | Data | e.g., Multiple minor oxidative products |
| Heat (80°C), 24h | Data | Data | e.g., Minimal degradation |
| Light (ICH Q1B) | Data | Data | e.g., Significant photodegradation |
References
-
SOP for Analytical Solution Stability Study. (2020). Pharma Beginners. [Link]
-
How to Perform Solutions Stability in Analytical Method validation: Case Study. (2024). Pharma Pathway. [Link]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study | ACS Omega. (2019). ACS Publications. [Link]
-
Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity - PubMed. (2016). National Center for Biotechnology Information. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]
-
Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]
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ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI. (n.d.). National Center for Biotechnology Information. [Link]
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P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. (n.d.). JETIR.org. [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI. (n.d.). MDPI. [Link]
-
Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family - MDPI. (n.d.). MDPI. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (n.d.). MDPI. [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (n.d.). Beilstein Journals. [Link]
-
Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines | Request PDF. (n.d.). ResearchGate. [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. (2025). Food and Drug Administration. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
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The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed. (2020). National Center for Biotechnology Information. [Link]
-
How to create a GMP-Compliant Stability Protocol?. (2024). QbD Group. [Link]
-
Analytical Method Development | Drug Stability Studies | Velesco Pharma. (n.d.). Velesco Pharma. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
sop for stability of volumetric solutions. (2022). Pharma Dekho. [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC. (2023). National Center for Biotechnology Information. [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). YouTube. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (2018). Food and Drug Administration. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Thermal degradation steps and temperatures details. | Download Table. (n.d.). ResearchGate. [Link]
-
Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). ICH. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Royal Society of Chemistry. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. [Link]
-
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. (n.d.). PubChemLite. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (n.d.). MDPI. [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC. (2025). National Center for Biotechnology Information. [Link]
-
Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2025). ResearchGate. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pharmaguru.co [pharmaguru.co]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic Acid
This guide provides an in-depth ¹H NMR analysis of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound built upon a scaffold of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized privileged structure, forming the foundation of several marketed drugs, including Zolpidem and Alpidem.[1] As such, rigorous and unambiguous structural characterization of its derivatives is a critical step in the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the ¹H NMR spectrum of the title compound. We will delve into the rationale behind spectral assignments, provide a comparative analysis against a structurally related analog to highlight the influence of substituents, and present a robust, field-proven protocol for acquiring high-fidelity NMR data.
Predicted ¹H NMR Spectral Analysis
A foundational understanding of the target molecule's structure is paramount for predicting its NMR spectrum. The numbering of the imidazo[1,2-a]pyridine ring system, as shown below, is standardized and crucial for correct proton assignment.[4]
Figure 1. Structure and Proton Numbering of this compound.
The molecule can be dissected into three distinct proton environments: the heterocyclic core, the C7-ethyl substituent, and the C2-carboxylic acid group. Each environment will produce characteristic signals.
-
Heterocyclic Protons (H3, H5, H6, H8): These aromatic protons are expected to resonate in the downfield region of the spectrum (typically δ 7.0-9.5 ppm) due to the deshielding effects of the aromatic ring current.[5] Their precise chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atoms and the substituents.
-
Ethyl Group Protons (H9, H10): This group will exhibit a classic ethyl pattern: a quartet for the methylene protons (H9) coupled to the three methyl protons, and a triplet for the methyl protons (H10) coupled to the two methylene protons.[6][7]
-
Carboxylic Acid Proton (H11): The acidic proton is typically a broad singlet and its chemical shift can be highly variable depending on solvent, concentration, and temperature. It is readily identifiable via a D₂O exchange experiment, where it will be replaced by deuterium and its signal will disappear.
The spin-spin coupling relationships between adjacent protons provide definitive structural connectivity. The diagram below illustrates the expected coupling network.
Diagram 1. Predicted ¹H-¹H spin-spin coupling network.
Based on established data for similar imidazo[1,2-a]pyridine structures, we can predict the spectral parameters as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | 8.8 - 9.2 | d (doublet) | J5,6 ≈ 7.2 | 1H |
| H8 | 7.6 - 7.8 | s (singlet) or br s | - | 1H |
| H3 | 7.9 - 8.1 | s (singlet) | - | 1H |
| H6 | 7.0 - 7.2 | d (doublet) or dd | J6,5 ≈ 7.2 | 1H |
| H9 (-CH₂) | 2.9 - 3.2 | q (quartet) | J9,10 ≈ 7.6 | 2H |
| H10 (-CH₃) | 1.2 - 1.4 | t (triplet) | J10,9 ≈ 7.6 | 3H |
| H11 (-COOH) | 12.0 - 13.0 (in DMSO-d₆) | br s (broad singlet) | - | 1H |
Table 1. Predicted ¹H NMR parameters for this compound.
Comparative Analysis: The Electronic Influence of Substituents
To truly understand the spectrum, a comparison with a related molecule is invaluable. Here, we compare our target compound with 7-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic Acid .[8] While the carboxylic acid position differs, the electronic effects of the C7 substituent on the pyridine ring protons (H5, H6, H8) provide a powerful lesson in structure-property relationships. The ethyl group is weakly electron-donating, while the bromo group is electron-withdrawing (via induction) and deactivating.
| Proton | 7-Ethyl (Predicted δ, ppm) | 7-Bromo (Reported δ, ppm)[8] | Rationale for Shift Difference |
| H5 | 8.8 - 9.2 | 9.31 | The electron-withdrawing bromine at C7 deshields the adjacent H5 proton, shifting it further downfield. |
| H8 | 7.6 - 7.8 | 7.85 | The deshielding effect of bromine is also felt at the H8 position, resulting in a slight downfield shift. |
| H6 | 7.0 - 7.2 | 7.30 | H6 is significantly shifted downfield in the bromo-analog due to the strong inductive effect of the adjacent halogen. |
Table 2. Comparison of chemical shifts highlighting the electronic effect of the C7 substituent.
This comparison underscores a key principle: the chemical shift of a proton is exquisitely sensitive to its electronic environment. By substituting an electron-donating group (ethyl) with an electron-withdrawing one (bromo), we observe a predictable downfield shift in the signals of nearby protons. This knowledge is crucial for confirming the regiochemistry of a synthesis and for identifying impurities.
Experimental Protocol: A Guide to High-Fidelity Data Acquisition
The quality of an NMR spectrum is directly dependent on a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Diagram 2. Workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the carboxylic acid, and its high boiling point minimizes evaporation. Critically, it allows for the observation of the exchangeable carboxylic acid proton, which is often invisible in protic solvents like methanol-d₄ or lost in the water peak in CDCl₃.
-
Procedure: Accurately weigh 5-10 mg of this compound into a clean vial. Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Vortex the sample until the solid is completely dissolved. Transfer the solution to a 5 mm high-precision NMR tube.
-
-
Instrumental Setup & Acquisition:
-
Spectrometer: Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate resolution of complex multiplets and long-range couplings.
-
Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Number of Scans (NS): 16 scans provide an excellent signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 5 seconds is crucial. This ensures that all protons, especially those with longer relaxation times, have fully returned to equilibrium before the next pulse. A short D1 is a common cause of inaccurate integration.
-
Acquisition Time (AT): Set to at least 4 seconds to ensure high digital resolution.
-
-
-
Data Processing and Analysis:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a polynomial baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals and normalize them to a proton with a known integration value (e.g., the singlet for H3, which should integrate to 1H).
-
By adhering to this rigorous protocol, the resulting spectrum will be a reliable and accurate representation of the molecule's structure, suitable for publication, regulatory submission, or patent filing.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of every proton in the molecule. Furthermore, comparative analysis against analogs with different electronic properties, such as the 7-bromo derivative, not only aids in assignment but also deepens our understanding of structure-activity relationships. The detailed experimental protocol provided herein serves as a robust framework for obtaining high-quality, reproducible data, an indispensable requirement for professionals in chemical research and drug development.
References
-
Title: 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) Source: Defense Technical Information Center URL: [Link]
-
Title: ¹H NMR spectrum of imidazo[1,2-a]pyridine 6a. Source: ResearchGate URL: [Link]
-
Title: Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition Source: Supporting Information file from a scientific journal. URL: [Link]
-
Title: Common HNMR Patterns Source: Organic Chemistry Tutor URL: [Link]
-
Title: The NMR interpretations of some heterocyclic compounds which are... Source: ResearchGate URL: [Link]
-
Title: ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Source: Modgraph URL: [Link]
-
Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL: [Link]
-
Title: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms Source: University of Puget Sound URL: [Link]
-
Title: C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum Source: Doc Brown's Chemistry URL: [Link]
-
Title: ¹H NMR spectrum of compound 7. Source: ResearchGate URL: [Link]
-
Title: H-NMR Familiar Groups that are Easy to Recognize Source: University of Wisconsin-Madison Chemistry Department URL: [Link]
-
Title: H NMR Spectroscopy and Interpretation: More Detailed than the “Summary” Source: University of Wisconsin-Madison Chemistry Department URL: [Link]
-
Title: ¹H NMR Spectroscopy Source: University of Calgary Chemistry Department URL: [Link]
-
Title: How to Interpret NMR Spectroscopy Results: A Beginner's Guide Source: AZoOptics URL: [Link]
-
Title: Antimycobacterial pyridine carboxamides: From design to in vivo activity Source: ScienceDirect URL: [Link]
-
Title: Deciphering 1H NMR Spectra Source: StudyOrgo.com URL: [Link]
-
Title: Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters Source: HETEROCYCLES, Vol. 91, No. 11, 2015 URL: [Link]
-
Title: Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine Source: ResearchGate URL: [Link]
-
Title: 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid Source: PubChemLite URL: [Link]
-
Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]
-
Title: The imidazo[1,2-a]pyridine system with ring atoms numbered. Source: ResearchGate URL: [Link]
-
Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. azooptics.com [azooptics.com]
- 4. researchgate.net [researchgate.net]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid
[1][2][3]
Executive Summary & Hazard Identification
7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic building block commonly used in the synthesis of bioactive compounds (e.g., GABA receptor ligands, anti-infectives).[1][2][3] While specific toxicological data for this exact derivative may be sparse, its structural analogs (e.g., 7-methyl variants) are classified as Skin Corr.[1][2] 1B (H314) and Acute Tox. 4 (H302) .[1][2]
Immediate Action Required:
-
Do NOT dispose of down the drain (sanitary sewer).[4]
-
Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) due to the risk of exothermic reaction with the imidazopyridine core.[1]
-
Default Classification: Treat as Hazardous Organic Waste suitable for high-temperature incineration.[2]
Physiochemical Properties Relevant to Disposal
Note: Data extrapolated from structural analogs (7-methylimidazo[1,2-a]pyridine-2-carboxylic acid).[1][2][3]
| Property | Value/Characteristic | Disposal Implication |
| Physical State | Solid (Powder) | Segregate into solid waste streams unless dissolved.[1][2] |
| Acidity (pKa) | Amphoteric (Acidic COOH + Basic Pyridine N) | Potential to alter pH of waste streams; verify compatibility.[1] |
| Solubility | Soluble in DMSO, MeOH; Poor in Water | If in solution, segregate based on the solvent carrier.[1] |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep away from Nitric Acid/Peroxide waste streams.[2] |
Pre-Disposal Assessment & Segregation
Effective disposal relies on correct segregation at the source.[1][2] This compound is amphoteric, meaning it can exist as a zwitterion.[1][2] This chemical behavior dictates its waste stream compatibility.[1][2]
The "Self-Validating" Segregation Check
Before placing the waste in a container, perform this mental check:
-
Is it Solid or Liquid?
-
Solid: Go to Stream A .[2]
-
Liquid: Is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (DMSO, Methanol)? Go to Stream B .
-
-
Is it Pure or a Mixture?
-
Mixture: Does the mixture contain heavy metals or oxidizers? If yes, it requires a separate "Mixed Waste" stream.[1]
-
Waste Stream Decision Matrix (DOT Visualization)
The following diagram illustrates the logical flow for segregating this specific chemical.
Caption: Decision tree for segregating this compound based on physical state and solvent carrier.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired powder, contaminated weighing boats, gloves, and paper towels.[1]
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated hazardous waste bag.[1][2]
-
Transfer:
-
Labeling:
B. Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or HPLC waste.[1]
-
Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).[1]
-
pH Check (Crucial):
-
Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel. Leave 10% headspace for expansion.[1][2]
-
Labeling:
Spill Management & Emergency Response
In the event of a spill, rapid containment prevents environmental contamination.
Regulatory Compliance (RCRA/EPA)
Note: Regulations vary by region.[1][2] The following is based on US EPA standards.
-
Waste Classification: This compound is not explicitly P-listed or U-listed.[1][2] However, it must be treated as a Characteristic Waste if it exhibits toxicity or corrosivity.[1]
-
Best Practice: Due to the bioactive nature of imidazopyridine derivatives, the Prudent Practice is to incinerate all waste to ensure complete destruction of the pharmacophore.
-
Drain Disposal: Strictly Prohibited.[2] The heterocyclic nitrogen can be toxic to aquatic life, and the carboxylic acid moiety can mobilize heavy metals in plumbing.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][2][5] [1][2]
-
Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (Proxy Analog).
-
PubChem. (2023).[1][2] Compound Summary: Imidazo[1,2-a]pyridine-2-carboxylic acid.[1][2][6][7] [1][2]
Sources
- 1. PubChemLite - 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | CAS 80353-94-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pwaste.com [pwaste.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
